1-Piperonylpiperazine
Beschreibung
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-2-11-12(16-9-15-11)7-10(1)8-14-5-3-13-4-6-14/h1-2,7,13H,3-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOOZXVYXHATOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
38063-96-6 (di-hydrochloride) | |
| Record name | 1-Piperonylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032231064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70185994 | |
| Record name | 1-Piperonylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or pale yellow solid; [Alfa Aesar MSDS] Tan powder; [Aldrich MSDS] | |
| Record name | 1-Piperonylpiperazine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10273 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
31.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670933 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
32231-06-4 | |
| Record name | 1-Piperonylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32231-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperonylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032231064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Piperonylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-piperonylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.319 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MDBZP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/512G6R381X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1-piperonylpiperazine chemical properties and structure
An In-depth Technical Guide to 1-Piperonylpiperazine: Chemical Properties and Structure
Introduction
This compound, also known as 1-(3,4-methylenedioxybenzyl)piperazine (MDPP), is an organic compound featuring a piperazine (B1678402) ring substituted with a piperonyl group.[1] It serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[2][3] Its versatile chemical structure allows for a wide range of applications, including its use as a precursor in the synthesis of psychoactive agents, anti-Parkinsonian drugs like Piribedil, and compounds with anti-inflammatory and neuroprotective properties.[2][4][5] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analytical methodologies related to this compound.
Chemical Structure
This compound is characterized by a piperazine core, which is a six-membered ring containing two nitrogen atoms at opposite positions, attached to a benzodioxole methyl group (piperonyl group).[1] The piperazine ring typically adopts a chair conformation.[5]
Table 1: Structural Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 1-(1,3-benzodioxol-5-ylmethyl)piperazine[6] |
| Synonyms | 1-[(1,3-Benzodioxol-5-yl)methyl]piperazine, 1-(3,4-Methylenedioxybenzyl)piperazine[2][7] |
| CAS Number | 32231-06-4[8][9] |
| SMILES | C1CN(CCN1)CC2=CC3=C(C=C2)OCO3[6][10] |
| InChI | 1S/C12H16N2O2/c1-2-11-12(16-9-15-11)7-10(1)8-14-5-3-13-4-6-14/h1-2,7,13H,3-6,8-9H2[6][10] |
| InChIKey | NBOOZXVYXHATOW-UHFFFAOYSA-N[1][6] |
Chemical and Physical Properties
The compound is typically a white to yellow or yellowish-brown crystalline solid.[8][9] Its properties make it moderately soluble in organic solvents and slightly soluble in water.[1]
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₆N₂O₂[1][7][9] |
| Molecular Weight | 220.27 g/mol [2][6][7][9] |
| Appearance | White to yellow or yellow-brownish crystalline solid[2][8][9] |
| Melting Point | 36-46 °C[2][8][10] |
| Boiling Point | 147-149 °C at 2 mmHg[2][8][9] |
| Solubility | Slightly soluble in water; Soluble in Methanol and Ethanol[1] |
| Flash Point | 113 °C (235.4 °F) - closed cup |
Synthesis Protocols
This compound can be synthesized through several routes. The two most common methods are reductive amination and nucleophilic substitution.[4]
Method 1: Reductive Amination
This method involves the reaction of piperonal (B3395001) (3,4-methylenedioxybenzaldehyde) with piperazine in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB). This one-pot reaction is efficient and yields a high-purity product.[4]
Experimental Protocol:
-
Dissolve piperonal (1.0 equivalent) and piperazine (1.2 equivalents) in a suitable solvent like tetrahydrofuran (B95107) (THF).
-
Stir the mixture at room temperature.
-
Slowly add sodium triacetoxyborohydride (STAB) (1.5 equivalents) to the mixture.
-
Continue stirring at 25°C for approximately 24 hours until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography or recrystallization to yield this compound (typically 65-82% yield).[4]
Method 2: Nucleophilic Substitution
This alternative route involves the alkylation of piperazine with 3,4-methylenedioxybenzyl chloride. This process requires a base to neutralize the HCl byproduct formed during the reaction.[4]
Experimental Protocol:
-
Suspend piperazine (2.0 equivalents) in a solvent like acetonitrile (B52724) or dimethylformamide (DMF).
-
Add a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH).
-
Cool the mixture to 0-5°C.
-
Add 3,4-methylenedioxybenzyl chloride (1.1 equivalents) dropwise to the suspension.
-
After the addition is complete, warm the reaction mixture to 50-60°C and stir for 8-12 hours.[4]
-
After the reaction is complete, cool the mixture and filter to remove inorganic salts.
-
Extract the product with a solvent like chloroform (B151607) and wash with water.
-
Dry the organic layer and concentrate it to obtain the crude product, which can be purified by crystallization from ethanol (B145695) (typically 60-68% yield).[4]
Caption: Comparative workflows for the synthesis of this compound.
Analytical Methodologies
Standard analytical techniques are employed to confirm the identity and purity of this compound. These include Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used for the separation and identification of volatile compounds. The mass spectrum of this compound shows characteristic fragmentation patterns that confirm its structure.[6]
General Experimental Protocol:
-
Sample Preparation: Dissolve approximately 1 mg of the sample in a suitable volatile solvent like acetonitrile or methanol.[11] The solution is then filtered through a 0.2 µm filter.[11]
-
GC Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., Zebron ZB-SemiVolatiles, 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.[11]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[11]
-
Injector: Splitless mode at 250°C.[11]
-
Oven Program: An initial temperature of 75°C, held for 1 minute, then ramped to 320°C.[11]
-
-
MS Conditions:
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a robust method for quantifying piperazine and its derivatives, especially for purity analysis. For compounds like piperazine that lack a strong chromophore, a derivatization step is often required.[12]
General Experimental Protocol for Derivatized Analysis:
-
Derivatization: React the sample with a derivatizing agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a UV-active product.[12]
-
Sample Preparation: Dissolve the derivatized sample in the mobile phase or a compatible solvent.
-
HPLC Conditions:
-
Column: A reverse-phase column (e.g., Chiralpak IC, 250 x 4.6 mm, 5 µm) is commonly used.[12]
-
Mobile Phase: A mixture of acetonitrile, methanol, and diethylamine (B46881) (e.g., 90:10:0.1 v/v/v).[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection: UV detection at a wavelength appropriate for the derivative (e.g., 340 nm for the NBD derivative).[12]
-
Column Temperature: 35°C.[12]
-
Pharmacological Activity and Signaling Pathways
This compound is a psychoactive compound with diverse biological activities.[4] It is a known precursor for various pharmaceuticals and has been studied for its neuroprotective and anti-inflammatory potential.[2][4]
Neuroprotective Effects
Research has shown that this compound can mitigate the neurotoxicity induced by 3,4-methylenedioxymethamphetamine (MDMA).[4] Co-administration of this compound attenuates the reduction in serotonergic parameters in the brain caused by MDMA, suggesting a protective role within neurotransmitter systems.[4][10]
Anti-inflammatory Properties
This compound is a key intermediate in the synthesis of hybrid compounds with significant anti-inflammatory effects. For instance, acetyl-caffeic acid-1-piperonylpiperazine (HBU-47), synthesized from this compound and caffeic acid, has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[4] This indicates its potential in modulating inflammatory pathways.
Receptor Affinity
The 3,4-methylenedioxybenzyl group in this compound contributes to a high affinity for sigma-1 receptors. This binding is a critical aspect of its potential use in developing imaging probes and therapeutics targeting these receptors.[4] Its derivatives have also been noted for their α-adrenergic antagonist properties.[5]
Caption: Signaling pathways influenced by this compound and its derivatives.
References
- 1. CAS 32231-06-4: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 32231-06-4 | Benchchem [benchchem.com]
- 5. 1-Piperonylpiperazinium 4-nitrobenzoate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C12H16N2O2 | CID 94426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. This compound | 32231-06-4 [chemicalbook.com]
- 9. This compound CAS#: 32231-06-4 [m.chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
An In-depth Technical Guide to the Synthesis of 1-Piperonylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-piperonylpiperazine, a versatile building block in organic synthesis with applications in pharmaceutical development and as a precursor in various chemical industries.[1] This document details the core methodologies, reaction mechanisms, and experimental protocols for the synthesis of this compound, with a focus on providing actionable data for research and development.
Introduction to this compound
This compound, also known as 1-(3,4-methylenedioxybenzyl)piperazine (MDBZP), is a disubstituted piperazine (B1678402) derivative. Its structure, featuring a piperazine ring attached to a piperonyl group, makes it a valuable intermediate for the synthesis of a wide range of more complex molecules. It has been investigated for its potential applications in the development of psychoactive agents and has been identified as a designer drug.[2] Furthermore, its derivatives have been explored for their antitubercular and anti-inflammatory properties.
Core Synthesis Pathways
The synthesis of this compound is primarily achieved through two main synthetic routes:
-
Reductive Amination: This one-pot reaction involves the condensation of piperonal (B3395001) (3,4-methylenedioxybenzaldehyde) with piperazine to form an iminium ion intermediate, which is then reduced in situ to yield the final product.
-
N-Alkylation: This method involves the direct alkylation of the piperazine ring with a piperonyl halide, such as piperonyl chloride or bromide.
This guide will now delve into the specifics of each of these pathways, providing detailed mechanisms, experimental protocols, and quantitative data.
Pathway 1: Reductive Amination
Reductive amination is an efficient and widely used method for the synthesis of amines from carbonyl compounds. In the context of this compound synthesis, this pathway offers the advantage of a one-pot procedure, which can be both time and resource-efficient.
Reaction Mechanism
The reductive amination process begins with the nucleophilic attack of the piperazine nitrogen on the carbonyl carbon of piperonal. This is followed by dehydration to form a piperazinyl-iminium ion intermediate. A reducing agent, present in the reaction mixture, then selectively reduces the iminium ion to yield this compound.
Experimental Protocol
The following protocol is adapted from a general procedure for the reductive amination of aldehydes with amines using sodium triacetoxyborohydride (B8407120) (STAB), a mild and selective reducing agent.[3][4]
Materials:
-
Piperonal (1.0 eq)
-
Piperazine (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperonal (1.0 equivalent) and piperazine (1.2 equivalents).
-
Add anhydrous 1,2-dichloroethane (DCE) to dissolve the reactants.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel.
Quantitative Data
| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Temperature | Reaction Time | Yield |
| Piperonal | Piperazine | Sodium triacetoxyborohydride | 1,2-Dichloroethane | Room Temp. | 1-24 h | High (Typical) |
| Piperonal | Piperazine | Sodium cyanoborohydride | Methanol | Room Temp. | 1-24 h | Good (Typical) |
Note: Specific yields for the direct synthesis of this compound via this method are not widely reported in the provided search results, but are generally high for this type of reaction.[4]
Pathway 2: N-Alkylation
N-alkylation is a classical and straightforward approach for the formation of C-N bonds. In this pathway, the nucleophilic nitrogen of piperazine attacks the electrophilic carbon of a piperonyl halide. A key challenge in this synthesis is controlling the degree of alkylation to favor the desired mono-substituted product over the di-substituted byproduct.
Reaction Mechanism
The N-alkylation of piperazine with a piperonyl halide is a nucleophilic substitution reaction (typically SN2). One of the nitrogen atoms of the piperazine ring acts as a nucleophile, attacking the benzylic carbon of the piperonyl halide and displacing the halide ion.
To favor mono-alkylation, a large excess of piperazine is often used. This ensures that the piperonyl halide is more likely to react with an un-substituted piperazine molecule rather than the already mono-alkylated product. Alternatively, one of the piperazine nitrogens can be protected with a group like tert-butyloxycarbonyl (Boc), followed by alkylation of the unprotected nitrogen and subsequent deprotection.[5]
Experimental Protocol
The following protocol is adapted from a general procedure for the mono-N-alkylation of piperazine with benzyl (B1604629) halides.[6]
Materials:
-
Piperonyl chloride (or bromide) (1.0 eq)
-
Piperazine hexahydrate (2.0 eq)
-
Ethanol
-
Hydrochloric acid (11.5 N)
-
Sodium hydroxide (B78521) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve piperazine hexahydrate (2.0 equivalents) in ethanol.
-
With stirring, add 11.5 N hydrochloric acid (2.0 equivalents).
-
Cool the mixture to 20°C.
-
Slowly add piperonyl chloride (1.0 equivalent) dropwise to the stirred solution.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours, and then at 70°C for an additional 30 minutes.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in water and basify with a sodium hydroxide solution to a pH > 10.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product can be further purified by distillation under reduced pressure or by column chromatography.
Quantitative Data
| Alkylating Agent | Piperazine (eq.) | Solvent | Base | Temperature | Reaction Time | Yield | Reference |
| o-Methylbenzyl bromide | 2.0 | Ethanol | - | 20°C then 70°C | 2.5 h | 89% | [6] |
| m-Methylbenzyl bromide | 2.0 | Methanol | - | 20°C then 70°C | 0.5 h | 74% | [6] |
| Benzyl chloride | 2-3 | - | - | - | - | 72% | [7] |
Note: The data for methylbenzyl bromides are presented as close analogs to piperonyl bromide, demonstrating the expected high yields for this type of reaction.
Summary and Comparison of Pathways
Both reductive amination and N-alkylation are viable and effective methods for the synthesis of this compound. The choice of pathway may depend on the specific requirements of the synthesis, such as available starting materials, desired purity, and scalability.
Reductive amination offers a more elegant one-pot synthesis with potentially milder conditions and higher atom economy. The use of sodium triacetoxyborohydride is particularly advantageous due to its selectivity and reduced toxicity compared to reagents like sodium cyanoborohydride.[3]
N-alkylation is a more traditional approach that can provide high yields, especially when reaction conditions are optimized to favor mono-substitution. The use of an excess of piperazine is a simple and effective strategy to achieve this.
Ultimately, the selection of the most appropriate synthetic route will be guided by the specific needs and constraints of the research or development project. This guide provides the foundational knowledge and detailed protocols to enable the successful synthesis of this compound for its various applications.
References
- 1. researchgate.net [researchgate.net]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 7. 2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical characteristics of 1-piperonylpiperazine
An In-depth Technical Guide to 1-Piperonylpiperazine
Abstract
This compound, also known as 1-(3,4-methylenedioxybenzyl)piperazine, is a versatile organic compound with a piperazine (B1678402) core structure. This document provides a comprehensive overview of its physical and chemical characteristics, spectral data, and common experimental protocols. It also explores its applications in pharmaceutical development, particularly in neuropharmacology, as well as its roles in agriculture and the fragrance industry. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Physical and Chemical Properties
This compound is typically a white to off-white or yellowish crystalline solid.[1][2] It is characterized by a piperazine ring attached to a piperonyl group.[1] The compound has limited solubility in water but is more soluble in organic solvents.[1][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₆N₂O₂ | [3][4][5] |
| Molecular Weight | 220.27 g/mol | [4][5] |
| CAS Number | 32231-06-4 | [3][4][5] |
| Appearance | White to yellow to orange crystalline powder/solid | [3][4][6] |
| Melting Point | 36-46 °C | [3][4] |
| Boiling Point | 147-149 °C at 2 mmHg | [3][4] |
| Solubility in Water | Slightly soluble (31.8 µg/mL at pH 7.4) | [3][5] |
| Flash Point | >113 °C (>230 °F) | [3] |
| Density | ~1.11 g/cm³ (estimate) | [3] |
| Refractive Index | ~1.546 (estimate) | [3] |
Spectral Data
The structural integrity of this compound can be confirmed using various spectroscopic methods. Key spectral data are summarized below.
Table 2: Spectral Data for this compound
| Technique | Data Highlights | Source(s) |
| ¹H NMR | Peaks at δ 2.4–3.1 ppm (piperazine protons) and δ 6.7–6.9 ppm (benzo[d][1][4]dioxole protons) confirm the structure. | [5][7] |
| Mass Spectrometry (GC-MS) | The NIST library entry is 117928, with a top peak at m/z 135. | [5] |
| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra are available for this compound. | [5] |
| Raman Spectroscopy | FT-Raman spectra have been recorded for this compound. | [5] |
| UV/Vis Spectroscopy | Absorbance maxima are observed at 238 nm and 285 nm. | [7] |
Experimental Protocols
Synthesis of this compound
A common method for synthesizing monosubstituted piperazines involves the reaction of an in-situ formed piperazine-1-ium cation with a suitable electrophile.[8] This method avoids the formation of disubstituted byproducts.
Protocol: General Synthesis of Monosubstituted Piperazines
-
Formation of Piperazine Monohydrochloride : An equimolar amount of anhydrous piperazine and piperazine dihydrochloride (B599025) hydrate (B1144303) are dissolved in methanol (B129727). The solution can be heated to ensure complete dissolution.[8] This step protects one of the nitrogen atoms in the piperazine ring.
-
Reaction with Electrophile : Piperonal (3,4-methylenedioxybenzaldehyde) is the precursor to the piperonyl group. The synthesis would likely involve reductive amination. The aldehyde is reacted with the piperazine monohydrochloride in the presence of a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride).
-
Reaction Conditions : The reaction is typically carried out in a polar aprotic solvent like methanol or THF.[7][8] The temperature is often maintained between 80-100°C for 12-24 hours.[7]
-
Workup and Purification : After the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in a suitable solvent and washed to remove unreacted starting materials and byproducts. The final product can be purified by silica (B1680970) gel chromatography or recrystallization from a solvent like ethanol (B145695) to achieve high purity.[7]
Caption: Synthesis workflow for this compound.
Analytical Characterization
To confirm the identity and purity of synthesized this compound, the following analytical methods are typically employed:
-
High-Performance Liquid Chromatography (HPLC) : Used to assess the purity of the compound, often with a C18 column and a mobile phase of acetonitrile (B52724) and water.[7]
-
Nuclear Magnetic Resonance (¹H NMR) : Confirms the chemical structure by identifying the chemical shifts and splitting patterns of the protons.[5][7]
-
Mass Spectrometry (MS) : Determines the molecular weight and fragmentation pattern, further confirming the structure.[5]
Biological Activity and Applications
This compound is a compound of interest in various scientific and industrial fields due to its versatile chemical nature.
-
Pharmaceutical Development : It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[4] The compound has been studied for its effects on 3,4-methylenedioxymethamphetamine (MDMA)-induced neurotoxicity.[2][3] It is also a building block for developing agents with potential as sigma-1 receptor probes for nuclear imaging.[7]
-
Pest Control : The compound is effective as an insect repellent and pesticide in agricultural settings.[4]
-
Flavor and Fragrance : It is used in the formulation of unique scents for consumer products like perfumes.[4]
-
Anti-inflammatory Research : A hybrid compound of caffeic acid and this compound has been shown to inhibit inflammation in macrophage cells, indicating potential for developing new anti-inflammatory agents.[7]
Caption: Logical relationships of this compound applications.
Safety and Handling
This compound is classified as an irritant.[6] It can cause skin and serious eye irritation, and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), such as gloves, eye shields, and a dust mask, should be used when handling this compound. It is a combustible solid and should be stored in a cool, dark place, preferably under an inert gas as it can be hygroscopic.[9]
Conclusion
This compound is a significant chemical intermediate with a well-defined profile of physical, chemical, and spectral properties. Its utility spans from the synthesis of complex pharmaceutical agents to applications in agriculture and consumer products. The experimental protocols for its synthesis and analysis are well-established, making it an accessible compound for a wide range of research and development activities. Proper safety precautions are essential when handling this versatile, yet hazardous, chemical.
References
- 1. CAS 32231-06-4: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 32231-06-4 [chemicalbook.com]
- 3. This compound CAS#: 32231-06-4 [m.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | C12H16N2O2 | CID 94426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemwhat.com [chemwhat.com]
- 7. This compound | 32231-06-4 | Benchchem [benchchem.com]
- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound 32231-06-4 | TCI EUROPE N.V. [tcichemicals.com]
An In-depth Technical Guide to Glycopyrronium Bromide
Authored for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The CAS number 32231-06-4 provided in the query corresponds to 1-Piperonylpiperazine. However, the detailed request for information on signaling pathways, experimental protocols, and clinical applications strongly indicates an interest in a pharmaceutical compound. Based on the nature of the query, this guide focuses on Glycopyrronium (B1196793) Bromide (also known as Glycopyrrolate), a well-researched anticholinergic agent with extensive applications in medicine.
Executive Summary
Glycopyrronium bromide is a synthetic quaternary ammonium (B1175870) compound that acts as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1][2] Its peripheral selectivity, with limited ability to cross the blood-brain barrier, results in minimal central nervous system effects, making it a valuable therapeutic agent.[2] This document provides a comprehensive overview of the chemical properties, mechanism of action, pharmacokinetic profile, and diverse clinical applications of Glycopyrronium bromide. It also includes detailed experimental protocols for its analysis and a summary of its role in clinical research.
Chemical and Physical Properties
Glycopyrronium bromide is a white crystalline solid. Its structure consists of a quaternary ammonium cation, which is the active moiety, and a bromide anion.[2]
| Property | Value | Reference |
| IUPAC Name | 3-[2-Cyclopentyl(hydroxy)phenylacetoxy]-1,1-dimethylpyrrolidinium bromide | [2] |
| Synonyms | Glycopyrrolate, Robinul, Seebri | [2] |
| CAS Number | 51186-83-5 (for bromide salt) | [2] |
| Molecular Formula | C₁₉H₂₈BrNO₃ | [2] |
| Molar Mass | 398.341 g·mol⁻¹ | [2] |
| Melting Point | 192-195 °C | [3] |
| Solubility | Slightly soluble in DMSO and water. | [3] |
Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
Glycopyrronium bromide functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), thereby inhibiting cholinergic transmission.[1][2] It exhibits a high affinity for M1 and M3 receptors, which are predominantly responsible for mediating its therapeutic effects.[4][]
The binding of acetylcholine to M3 receptors on smooth muscle cells, such as those in the airways, activates a Gq protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺ levels lead to smooth muscle contraction.
Glycopyrronium bromide competitively blocks the binding of acetylcholine to the M3 receptor, thus inhibiting this entire downstream signaling pathway and resulting in smooth muscle relaxation.
Pharmacokinetic Profile
The pharmacokinetic properties of glycopyrronium bromide vary significantly depending on the route of administration.
Table 1: Pharmacokinetic Parameters of Glycopyrronium Bromide
| Parameter | Oral Administration | Inhaled Administration | Intramuscular Administration | Intravenous Administration | Reference |
| Cmax | 0.318 ng/mL | 34.5 pg/mL (25 µg dose) | 3.47 ± 1.48 µg/L (8 µg/kg dose) | N/A | [4] |
| Tmax | 3.1 hours | <20 minutes | 27.48 ± 6.12 minutes | N/A | [4] |
| AUC | 1.74 hng/mL (AUC₀₋₂₄) | 255 hpg/mL (AUC₀₋ᵢₙf) | 6.64 ± 2.33 h*µg/L | N/A | [4] |
| Bioavailability | Highly variable | ~40% | N/A | 100% | [4] |
| Elimination Half-life | 3.0 hours | 33-53 hours | N/A | 0.83 ± 0.27 hours (6 µg/kg dose) | [4] |
| Volume of Distribution | N/A | N/A | 1.3-1.8 L/kg (children) | 0.42 ± 0.22 L/kg (adults) | [4] |
| Protein Binding | 38-44% | 38-44% | 38-44% | 38-44% | [4] |
| Metabolism | Hydrolyzed to inactive M9 metabolite, primarily by CYP2D6. | Hydrolyzed to inactive M9 metabolite, primarily by CYP2D6. | Hydrolyzed to inactive M9 metabolite, primarily by CYP2D6. | Hydrolyzed to inactive M9 metabolite, primarily by CYP2D6. | [4] |
| Excretion | >80% recovered as unchanged drug in urine. | >80% recovered as unchanged drug in urine. | >80% recovered as unchanged drug in urine. | 85% recovered in urine, <5% in bile. | [4] |
Receptor Binding Affinity
Glycopyrronium bromide demonstrates high affinity for muscarinic receptors.
Table 2: Receptor Binding Affinities (Ki) of Glycopyrronium Bromide
| Receptor Subtype | Tissue Source | Ki (nM) | Reference |
| M₁ | Rat Cerebral Cortex | ~0.5-3.6 | [6] |
| M₂ | Rat Heart | ~0.5-3.6 | [6] |
| M₃ | Rat Salivary Glands | ~0.5-3.6 | [6] |
| Muscarinic Receptors | Human Peripheral Lung | 0.5 - 3.6 | [] |
| Muscarinic Receptors | Human Airway Smooth Muscle | 0.5 - 3.6 | [] |
Clinical and Research Uses
Glycopyrronium bromide has a wide range of clinical applications, including:
-
Chronic Obstructive Pulmonary Disease (COPD): Administered via inhalation to induce bronchodilation.[2]
-
Hyperhidrosis (Excessive Sweating): Used topically to reduce sweat production.[2]
-
Sialorrhea (Excessive Salivation): Administered orally to reduce saliva production, particularly in patients with neurological conditions.[2]
-
Preoperative Medication: Used to reduce salivary, tracheobronchial, and pharyngeal secretions before surgery.[2]
-
Peptic Ulcers: Historically used to reduce gastric acid secretion.[2]
Experimental Protocols
Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for the estimation of Glycopyrrolate in bulk and tablet dosage forms.[7]
Instrumentation and Conditions:
-
HPLC System: Waters model 515 with a PDA detector 2998.[8]
-
Column: µ Bondapak C-18 (300mm x 3.9mm; 10µm).[7]
-
Mobile Phase: A mixture of sodium sulphate buffer, 1N Sulfuric acid, acetonitrile (B52724), and methanol (B129727) in a ratio of 1230:6:470:300 v/v/v/v.[7]
-
Flow Rate: 2.3 ml/min.[7]
-
Detection Wavelength: 222 nm.[7]
-
Column Temperature: 30°C.[7]
-
Retention Time: Approximately 4.2 minutes for Glycopyrrolate.[7]
Standard Solution Preparation:
-
Accurately weigh and transfer about 50 mg of Glycopyrrolate working standard into a 50 ml volumetric flask.
-
Add approximately 30 ml of diluent (a mixture of purified water and acetonitrile in a 60:40 v/v ratio) and sonicate to dissolve.[7][9]
-
Make up the volume with the diluent and mix thoroughly.
-
Dilute 5 ml of this stock solution to 50 ml with the diluent to obtain a final concentration of 100 µg/ml.[9]
Sample Preparation (Tablet Dosage Form):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of Glycopyrrolate and transfer it to a volumetric flask.
-
Add a suitable amount of diluent, sonicate for 30 minutes, and then dilute to the final volume with the diluent.[8]
-
Filter the solution through a 0.45µ membrane filter.[8]
-
Dilute the filtrate with the diluent to achieve a concentration within the linear dynamic range (20µg-80µg/ml).[7]
Procedure:
-
Inject equal volumes (e.g., 20 µL) of the blank, standard, and sample solutions into the chromatograph.[8]
-
Record the chromatograms and measure the peak areas.
-
Calculate the amount of Glycopyrrolate in the sample by comparing the peak area of the sample with that of the standard.
Clinical Trial Protocol: SALIVA Trial
This protocol outlines a randomized, double-blind, placebo-controlled trial to evaluate the efficacy and safety of oral glycopyrronium in children and adolescents with severe sialorrhea due to neurodisabilities.[10]
Study Design:
-
Phase IV, double-blind, placebo-controlled, randomized trial.[10]
-
Participants: 80 children aged 3–17 years with severe sialorrhea related to chronic neurological disorders.[10]
-
Intervention: Participants are randomized (1:1) to receive either a 2 mg/5 mL oral solution of glycopyrronium bromide or a placebo, administered three times daily for a 3-month blinded period.[10]
-
Follow-up: After the blinded period, participants are offered entry into a 6-month open-label extension where all receive glycopyrronium.[10]
Endpoints:
-
Primary Endpoint: Change from baseline to Day 84 in the Drooling Impact Scale (DIS).[10]
-
Secondary Endpoints: Analysis of specific DIS items, response rates, and quality of life assessments using DISABKIDS questionnaires.[10]
-
Safety Endpoint: Assessment of adverse events throughout the trial.[10]
Methodology:
-
Recruitment: Patients meeting the inclusion criteria are recruited from multiple centers.
-
Randomization: Patients are randomly assigned to either the glycopyrronium or placebo group.
-
Treatment Period: The assigned treatment is administered for 84 days.
-
Data Collection: The DIS and other quality-of-life questionnaires are completed at baseline and at specified follow-up visits. Adverse events are monitored and recorded.
-
Open-Label Extension: Following the blinded phase, all participants are offered the active treatment for an additional 6 months.
-
Data Analysis: The change in DIS scores between the treatment and placebo groups is statistically analyzed to determine efficacy. Safety data is also analyzed.
Conclusion
Glycopyrronium bromide is a well-established muscarinic antagonist with a favorable safety profile due to its limited central nervous system penetration. Its diverse applications in treating conditions characterized by cholinergic overactivity, such as COPD and sialorrhea, underscore its therapeutic importance. The detailed pharmacokinetic and pharmacodynamic data, along with established analytical and clinical trial methodologies, provide a solid foundation for further research and development in the field of anticholinergic therapies.
References
- 1. Glycopyrronium bromide blocks differentially responses mediated by muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycopyrronium bromide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 6. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. archives.ijper.org [archives.ijper.org]
- 9. ijprs.com [ijprs.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-Piperonylpiperazine: Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Piperonylpiperazine, also known as 1-(3,4-methylenedioxybenzyl)piperazine (MDBZP), is a synthetic compound belonging to the piperazine (B1678402) class.[1][2] Initially explored as a potential therapeutic agent, it has since become a significant building block in medicinal chemistry, most notably as a key intermediate in the synthesis of the dopamine (B1211576) agonist piribedil (B1678447).[3][4][5] This technical guide provides a comprehensive overview of the discovery, synthesis, and history of this compound, along with its physicochemical properties and known biological activities. Detailed experimental protocols for its synthesis are provided, and relevant biological pathways are illustrated.
Introduction and Historical Context
Patents filed for the synthesis of piribedil and related compounds describe various methods for the preparation of this compound, highlighting its importance as a foundational molecular scaffold.[3][4][5][6][7] Its utility stems from the presence of the piperazine ring, a versatile pharmacophore, and the piperonyl group, which can influence receptor binding and pharmacokinetic properties.[2] Beyond its role in piribedil synthesis, this compound has also been investigated for its own biological effects and as a precursor for other novel chemical entities.[1]
Physicochemical Properties
This compound is typically a white to pale yellow crystalline solid.[8] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₆N₂O₂ | [9] |
| Molecular Weight | 220.27 g/mol | [9] |
| CAS Number | 32231-06-4 | [8] |
| IUPAC Name | 1-(1,3-benzodioxol-5-ylmethyl)piperazine | [10] |
| Melting Point | 36-40 °C | [8] |
| Boiling Point | 147-149 °C at 2 mmHg | [8] |
| Solubility | Slightly soluble in water | [8] |
| Appearance | White to yellow or yellow-brownish crystalline solid | [8] |
Synthesis of this compound
The most common and industrially significant method for the synthesis of this compound involves the reaction of piperazine with a piperonyl halide, typically piperonyl chloride. This nucleophilic substitution reaction is a straightforward and efficient way to introduce the piperonyl moiety onto the piperazine ring.
General Synthetic Scheme
The overall reaction can be depicted as follows:
Figure 1. General synthetic scheme for this compound.
Detailed Experimental Protocols
Several patented methods describe the synthesis of this compound as an intermediate for piribedil. Below are representative protocols derived from this literature.
Protocol 1: Reductive Amination of Piperonal (B3395001) with Piperazine [3]
This method involves the reaction of piperonal (3,4-methylenedioxybenzaldehyde) with piperazine under reductive conditions.
-
Reactants: Piperonal, piperazine, hydrogen gas, catalyst (e.g., palladium on carbon).
-
Solvent: Ethers (e.g., methyl tertiary butyl ether) or lower alcohols (C1-C6).[3]
-
Reaction Conditions: The reaction is carried out under a hydrogen pressure of 2 to 60 bar, with a preferred range of 8 to 20 bar. The reaction temperature is maintained between 10-100 °C, preferably 50-80 °C.[3] The molar ratio of piperonal to piperazine can range from 1:0.9 to 1:5.[3]
-
Work-up and Purification: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting crude product can be purified by distillation or recrystallization.
Protocol 2: N-Alkylation of Piperazine with Piperonyl Chloride [5]
This is a direct alkylation method using a pre-formed piperonyl halide.
-
Reactants: Piperonyl chloride, piperazine.
-
Solvent: A variety of organic solvents can be used, including acetone, chloroform, methylene (B1212753) chloride, ethyl acetate, tetrahydrofuran, methanol, ethanol (B145695), or isopropanol. Anhydrous ethanol is a preferred solvent.[5]
-
Reaction Conditions: The molar ratio of piperonyl chloride to piperazine is typically between 1:2.5 and 1:7, with a preferred ratio of 1:5 to favor mono-alkylation.[5] The reaction temperature can range from 0-80 °C, with room temperature being a common choice. The reaction time is generally between 1 and 8 hours.[5]
-
Work-up and Purification: The reaction mixture is typically worked up by removing the solvent, followed by an aqueous workup to remove excess piperazine and piperazine hydrochloride. The product is then extracted with an organic solvent and purified, for example, by distillation under reduced pressure.
Figure 2. Experimental workflow for the synthesis of this compound.
Spectroscopic and Analytical Data
The structural characterization of this compound is well-documented, with data available from various spectroscopic techniques. A summary of this data is presented in Table 2.
| Technique | Key Data | Source(s) |
| ¹H NMR | Data available in spectral databases. | [10] |
| ¹³C NMR | Data available in spectral databases. | [10] |
| Mass Spectrometry (MS) | Data available in spectral databases. | [10] |
| Infrared (IR) Spectroscopy | Data available in spectral databases. | [10] |
Biological Activity and Applications
While primarily known as a synthetic intermediate, this compound and its derivatives have been the subject of pharmacological research.
Neuroprotective Effects
Studies have investigated the potential neuroprotective properties of this compound. Research has shown that some piperazine derivatives can exhibit neuroprotective effects in in vitro models of neurotoxicity.[11] For instance, in studies using differentiated human neuroblastoma SH-SY5Y cells, piperazine designer drugs, including this compound, were evaluated for their cytotoxic and neurotoxic effects.[11] These studies indicated that such compounds could induce apoptosis and cause mitochondrial hyperpolarization.[11]
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored, primarily through the synthesis of hybrid molecules. A notable example is the compound HBU-47, a synthetic hybrid of caffeic acid and this compound.[9] In a 2013 study by Seon-Young Park and colleagues, it was demonstrated that HBU-47 exhibited potent anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) in RAW264.7 macrophage cells.[9] Interestingly, the study also reported that this compound alone did not show significant inhibition of the LPS-induced inflammatory response.[9] The anti-inflammatory action of the hybrid compound was found to be mediated through the inhibition of NF-κB activation.[9]
This suggests that while this compound itself may not be a potent anti-inflammatory agent, its scaffold is a valuable platform for the development of more active compounds. The general signaling pathway implicated in the anti-inflammatory response to some piperazine derivatives is the NF-κB pathway, which is a key regulator of the expression of pro-inflammatory genes.
Figure 3. Hypothesized anti-inflammatory signaling pathway modulated by this compound derivatives.
Other Applications
This compound has also been identified as a "designer drug," occasionally found in illicitly manufactured ecstasy tablets.[1] Its structural similarity to other psychoactive piperazines, such as benzylpiperazine (BZP), has led to its use as a recreational substance, although its pharmacological effects in this context are not well-characterized.[2]
Conclusion
This compound is a compound of significant interest in medicinal and synthetic organic chemistry. While its historical discovery is intertwined with the development of piribedil, its versatile structure has led to its use as a key building block for a variety of other molecules with potential therapeutic applications. Although this compound itself may possess modest biological activity, its scaffold serves as a valuable starting point for the design and synthesis of novel neuroprotective and anti-inflammatory agents. Further research into the direct pharmacological effects of this compound and the development of new derivatives is warranted to fully explore its therapeutic potential.
References
- 1. Neuroprotective effect of piperine on primarily cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methylenedioxybenzylpiperazine - Wikipedia [en.wikipedia.org]
- 3. CN1884280A - Process for the preparation of piribedil - Google Patents [patents.google.com]
- 4. CN101735201A - Preparation method of piribedil - Google Patents [patents.google.com]
- 5. CN101830891A - Synthesizing method of piribedil - Google Patents [patents.google.com]
- 6. CN106432212A - Synthetic method of piribedil - Google Patents [patents.google.com]
- 7. US3523120A - Piperonyl-piperazine compounds - Google Patents [patents.google.com]
- 8. RU2737721C2 - Method for preparing pharmaceutical substance based on piribedil - Google Patents [patents.google.com]
- 9. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells [repositorio.insa.pt]
An In-depth Technical Guide to the Safety and Handling of 1-Piperonylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 1-piperonylpiperazine (CAS No. 32231-06-4). The information is intended to support safe laboratory and manufacturing practices for professionals in research and drug development.
Chemical and Physical Properties
This compound is a versatile organic compound utilized in pharmaceutical synthesis and agrochemical development.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂O₂ | [1] |
| Molecular Weight | 220.27 g/mol | [1][2] |
| Appearance | White to yellow to orange crystalline powder | [1][3] |
| Melting Point | 36 - 46 °C | [1][3] |
| Boiling Point | 147 - 149 °C at 2 mmHg | [1][3] |
| Flash Point | > 112 °C (> 233.6 °F) - closed cup | [4] |
| Solubility | Slightly soluble in water. Soluble in methanol (B129727) and ethanol. | [5][6] |
| Purity | ≥ 97% (Assay by titration) | [1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The aggregated GHS classification from multiple sources indicates the following hazards:
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 1 / Category 2 | Danger / Warning | H314: Causes severe skin burns and eye damage.[2][4] H315: Causes skin irritation.[2][6] |
| Serious Eye Damage/Eye Irritation | Category 1 / Category 2 | Danger / Warning | H314: Causes severe skin burns and eye damage.[2][4] H319: Causes serious eye irritation.[2][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation.[2][4] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | Danger | Harmful if swallowed, in contact with skin or if inhaled.[4] |
Pictograms:
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize risk.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. [4][7]A face shield may also be necessary. [8]* Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure. [4][7]* Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. [4][7]A dust mask of type N95 (US) is recommended.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably in a chemical fume hood. [4][8]* Ensure that eyewash stations and safety showers are close to the workstation location. [4][7]
Storage
-
Store in a cool, dry, and well-ventilated place. [4][8]* Keep containers tightly closed to prevent moisture absorption as the material may be hygroscopic. [6]* Store locked up. [4][7]* Incompatible materials include strong oxidizing agents and strong acids. [4]
First Aid Measures
In case of exposure, follow these first aid procedures and seek immediate medical attention.
| Exposure Route | First Aid Measures |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. [4][7]If not breathing, give artificial respiration. [4][7] |
| Skin Contact | Immediately take off all contaminated clothing. [4][7]Rinse skin with water/shower. [4][7]Wash off immediately with soap and plenty of water. [4] |
| Eye Contact | Rinse cautiously with water for several minutes. [4][7]Remove contact lenses, if present and easy to do. Continue rinsing. [4][7] |
| Ingestion | Do NOT induce vomiting. [4][7]Rinse mouth with water. [8] |
Fire Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [4][8]* Specific Hazards: Hazardous combustion products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx). [4][8]* Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear. [4][8]
Toxicological Information
This compound is reported to be a dermatotoxin, causing skin burns, and can induce toxic pneumonitis (inflammation of the lungs) upon inhalation. [2]It is also noted to attenuate the neurotoxicity of 3,4-methylenedioxymethamphetamine (MDMA) when co-administered. [2] While studies on the toxicological effects of this compound exist, detailed experimental protocols for these studies are not available in publicly accessible safety data sheets. A general workflow for assessing chemical toxicity is illustrated below.
Experimental Workflows and Logical Relationships
Safety and Handling Workflow
The following diagram illustrates the logical flow of safety and handling procedures for a hazardous chemical like this compound.
Caption: Logical workflow for safe chemical handling.
General Toxicity Assessment Workflow
This diagram outlines a typical workflow for assessing the toxicity of a chemical compound.
Caption: Generalized workflow for chemical toxicity assessment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C12H16N2O2 | CID 94426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 32231-06-4 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. CAS 32231-06-4: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound 32231-06-4 | TCI EUROPE N.V. [tcichemicals.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. cdhfinechemical.com [cdhfinechemical.com]
InChI key and molecular formula of 1-piperonylpiperazine
An In-depth Guide for Researchers and Drug Development Professionals
Core Chemical Identifiers and Properties
1-Piperonylpiperazine, also known as 1-(3,4-methylenedioxybenzyl)piperazine, is a synthetic compound belonging to the piperazine (B1678402) chemical class. It is recognized for its role as a precursor in the synthesis of various pharmaceuticals and its potential applications in neuropharmacology. This document provides a comprehensive overview of its chemical properties, synthesis, and biological significance.
The fundamental chemical identifiers for this compound are summarized below, providing a cornerstone for its scientific characterization.
| Identifier | Value | Reference |
| Molecular Formula | C₁₂H₁₆N₂O₂ | [1][2][3][4] |
| InChI Key | NBOOZXVYXHATOW-UHFFFAOYSA-N | [1][2] |
| CAS Number | 32231-06-4 | [1][2][3][4] |
| Molecular Weight | 220.27 g/mol | [2][3][4] |
| IUPAC Name | 1-(1,3-benzodioxol-5-ylmethyl)piperazine | [2] |
A summary of its key physical and chemical properties is presented in the following table, offering a glance at its behavior under various conditions.
| Property | Value | Reference |
| Melting Point | 36-40 °C (lit.) | |
| Boiling Point | 147-149 °C at 2 mmHg (lit.) | [3] |
| Appearance | White to off-white crystalline solid | [1] |
| Purity | ≥ 97% | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound is a critical process for its application in research and development. A generalized synthetic workflow is outlined below.
Diagram: Synthetic Pathway of this compound
Caption: Generalized synthetic route to this compound.
Experimental Protocol: Reductive Amination Synthesis
This protocol describes a common laboratory-scale synthesis of this compound from piperonal and piperazine via reductive amination.
Materials:
-
Piperonal (1,3-benzodioxole-5-carbaldehyde)
-
Piperazine
-
Sodium borohydride (B1222165) (NaBH₄)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve piperonal (1 equivalent) in methanol. Add piperazine (1.2 equivalents) to the solution and stir at room temperature for 1 hour to form the Schiff base intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by slowly adding water. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous layer, add dichloromethane and a saturated solution of sodium bicarbonate. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be further purified by column chromatography or recrystallization to yield a white to off-white solid.
Biological Significance and Applications
This compound serves as a versatile building block in medicinal chemistry and has been investigated for its own biological activities. It is a known metabolite of several psychoactive compounds and has been studied for its potential to modulate their effects.
Modulation of MDMA-Induced Neurotoxicity
Research has indicated that this compound may play a role in the neurotoxic effects of 3,4-methylenedioxymethamphetamine (MDMA). The proposed mechanism involves its interaction with neurotransmitter systems.
Diagram: Investigational Workflow for Neurotoxicity Studies
Caption: Workflow for studying the effects of this compound.
Precursor for Anti-Inflammatory Agents
This compound has been utilized in the synthesis of novel anti-inflammatory compounds. For instance, it was used to synthesize acetyl-caffeic acid-1-piperonylpiperazine (HBU-47), which has shown potential in inhibiting inflammation.
Diagram: Role in Anti-Inflammatory Drug Synthesis
Caption: Synthesis of HBU-47 from this compound.
Conclusion
This compound is a compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and neuropharmacology. Its well-defined chemical properties and versatile synthetic utility make it a valuable precursor for the development of novel therapeutic agents. Further research into its biological activities and mechanisms of action will continue to elucidate its potential applications in drug discovery and development.
References
Methodological & Application
Synthesis of 1-Piperonylpiperazine: A Detailed Guide for Researchers
Application Note: This document provides a comprehensive protocol for the synthesis of 1-piperonylpiperazine, a valuable building block in the development of pharmaceuticals and other biologically active molecules. The described method is based on the reductive amination of piperonal (B3395001) with piperazine (B1678402), a widely utilized and efficient transformation in organic synthesis.
Introduction
This compound, also known as 1-(3,4-methylenedioxybenzyl)piperazine, is a derivative of piperazine that incorporates the piperonyl group. This moiety is found in numerous natural products and synthetic compounds with diverse pharmacological activities. The synthesis of this compound is a key step in the preparation of various target molecules in drug discovery and development. The protocol outlined below describes a reliable and scalable procedure for its synthesis via reductive amination.
Reaction Scheme
The synthesis proceeds through the formation of an iminium ion intermediate from piperonal and piperazine, which is then reduced in situ to yield the desired this compound. To favor the formation of the mono-substituted product and minimize the formation of the di-substituted by-product, an excess of piperazine is employed.
Caption: Reaction scheme for the synthesis of this compound.
Data Presentation
Table 1: Physical and Chemical Properties of Reactants and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | CAS Number |
| Piperonal | C₈H₆O₃ | 150.13 | 35-39 | 263 | 120-57-0 |
| Piperazine | C₄H₁₀N₂ | 86.14 | 106-110 | 146 | 110-85-0 |
| This compound | C₁₂H₁₆N₂O₂ | 220.27 | 38-42 | 147-149 @ 2 mmHg | 32231-06-4 |
Table 2: Summary of a Typical Reaction
| Parameter | Value |
| Scale | 10 mmol (Piperonal) |
| Molar Ratio (Piperonal:Piperazine) | 1 : 4 |
| Reducing Agent | Sodium Triacetoxyborohydride (B8407120) |
| Solvent | 1,2-Dichloroethane (B1671644) (DCE) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 80-90% |
| Purity (by NMR) | >95% |
Experimental Protocols
This section provides a detailed step-by-step procedure for the synthesis of this compound.
Materials and Reagents
-
Piperonal (3,4-Methylenedioxybenzaldehyde)
-
Piperazine (anhydrous)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (B1210297)
-
Hexanes
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flasks
-
Separatory funnel
-
Glassware for column chromatography
Synthesis Procedure
Caption: Experimental workflow for the synthesis of this compound.
Step 1: Reaction Setup
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add piperonal (1.50 g, 10.0 mmol) and anhydrous piperazine (3.45 g, 40.0 mmol).
-
Add 100 mL of anhydrous 1,2-dichloroethane (DCE) to the flask.
-
Stir the mixture at room temperature until all solids have dissolved.
-
In one portion, add sodium triacetoxyborohydride (2.54 g, 12.0 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
Step 2: Work-up
-
Once the reaction is complete, carefully quench the reaction by the slow addition of 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a low-melting solid.
Step 3: Purification
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel.
-
A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a white to off-white solid.
Characterization
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:
-
¹H NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the structure of the molecule by identifying the chemical shifts and coupling constants of the protons.
-
¹³C NMR Spectroscopy: To confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point Analysis: To compare the melting point of the synthesized product with the literature value.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.
-
1,2-Dichloroethane and dichloromethane are chlorinated solvents and should be handled with care.
-
Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. It should be handled in a dry environment.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of this compound from readily available starting materials. This procedure is suitable for researchers in both academic and industrial settings who require access to this important synthetic intermediate. The use of an excess of piperazine and a mild reducing agent like sodium triacetoxyborohydride ensures a good yield of the desired mono-alkylated product.
Application Notes and Protocols for HPLC-UV Analysis of 1-Piperonylpiperazine and its Derivatives
Introduction
1-Piperonylpiperazine and its derivatives are a class of organic compounds with a piperazine (B1678402) core structure, which is prevalent in many biologically active molecules and pharmaceutical intermediates.[1] The accurate and reliable quantification of these compounds is crucial for quality control in drug manufacturing, purity assessment of synthetic intermediates, and in preclinical and clinical studies. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely adopted analytical technique for this purpose due to its robustness, precision, and accessibility.[2]
This document provides detailed application notes and protocols for the HPLC-UV analysis of this compound and its derivatives. It includes a general-purpose reversed-phase HPLC method, as well as an alternative method involving pre-column derivatization for enhanced sensitivity, particularly for compounds lacking a strong chromophore.[3]
Challenges in HPLC Analysis of Piperazine and its Derivatives
The analysis of piperazine and some of its derivatives by HPLC can present challenges due to their physicochemical properties. As hydrophilic and basic compounds, they may exhibit poor retention on traditional reversed-phase columns. Furthermore, compounds lacking a strong chromophore will have low UV absorptivity, leading to poor sensitivity.[3][4] To overcome these challenges, several strategies have been developed:
-
Pre-column Derivatization: This approach involves reacting the analyte with a labeling agent to introduce a chromophore, thereby enabling sensitive UV or fluorescence detection.[3][5]
-
Specialized Chromatography: The use of stationary phases with multiple retention mechanisms, such as mixed-mode or specialized columns, can improve the retention of polar, basic compounds.[3]
-
Alternative Detection Techniques: When derivatization is not suitable, detectors like Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometry (MS) can be employed.[3][4]
Diagram of Challenges and Solutions in Piperazine HPLC Analysis
Caption: Logical relationship of challenges and solutions in piperazine HPLC analysis.
Method 1: General Purpose Reversed-Phase HPLC-UV Method
This method is suitable for the analysis of this compound and its derivatives that possess a sufficient UV chromophore.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 25°C[2] |
| Injection Volume | 20 µL[2] |
| UV Detection Wavelength | 245 nm[2] (may need optimization for specific derivatives) |
| Run Time | 10 minutes (or until the analyte elutes) |
Experimental Protocol
1. Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Reference standard of this compound or its derivative
-
Sample containing the analyte of interest
2. Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard and transfer it to a 100 mL volumetric flask. Dissolve in the mobile phase and make up to the mark.[2]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1-50 µg/mL).[2]
3. Sample Preparation
-
Accurately weigh the sample containing the analyte and dissolve it in the mobile phase to achieve a final concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.[2]
4. HPLC Analysis Workflow
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions.
-
Identify the analyte peak based on the retention time of the reference standard.
-
Quantify the analyte by constructing a calibration curve from the peak areas of the standard solutions.
Diagram of General HPLC-UV Analysis Workflow
Caption: A typical workflow for the HPLC analysis of piperazine compounds.[3]
Method 2: HPLC-UV Analysis with Pre-column Derivatization
This method is suitable for the trace analysis of piperazine and its derivatives that lack a strong UV chromophore. The protocol involves derivatization with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a stable, UV-active product.[3][5]
Chromatographic Conditions
| Parameter | Condition |
| Column | Chiralpak IC (250 x 4.6 mm, 5 µm)[5] |
| Mobile Phase | Acetonitrile : Methanol : Diethylamine (90:10:0.1, v/v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 35°C[5] |
| Injection Volume | 10 µL[5] |
| UV Detection Wavelength | 340 nm[5] |
| Run Time | 20 minutes[5] |
Experimental Protocol
1. Reagents and Materials
-
Acetonitrile, Methanol, Diethylamine (all HPLC grade)
-
Piperazine or its derivative reference standard
-
NBD-Cl (4-chloro-7-nitrobenzofuran)
-
Sample containing the analyte of interest
2. Derivatization Procedure
-
A detailed derivatization procedure would need to be optimized, but a general approach involves reacting the piperazine compound with an excess of NBD-Cl in a suitable buffer and at an elevated temperature to ensure complete reaction. The reaction mixture may require neutralization and filtration before injection.
3. Standard and Sample Preparation
-
Prepare stock and working standard solutions of the piperazine derivative.
-
Subject both the standards and the samples to the same derivatization procedure.
4. HPLC Analysis
-
Follow the general HPLC analysis workflow described in Method 1, using the chromatographic conditions specified for this method.
Quantitative Data for Selected Piperazine Derivatives
The following table summarizes retention times (RT) and relative retention times (RRT) for various piperazine derivatives from a qualitative HPLC method. This data can be used as a reference for method development.[6]
| Compound | Retention Time (RT) (min) | Relative Retention Time (RRT) to 1-Phenylpiperazine |
| 1-Phenylpiperazine | 6.21 | 1.00 |
| 1-Benzylpiperazine (BZP) | 6.60 | 1.06 |
| MDBZP | 7.05 | 1.14 |
| mCPP | 19.03 | 3.06 |
| TFMPP | 30.06 | 4.84 |
Note: The above data is for illustrative purposes and was obtained under specific chromatographic conditions that may differ from the methods described in this document.[6]
Conclusion
The HPLC-UV methods described provide a robust framework for the analysis of this compound and its derivatives. For compounds with inherent UV absorbance, a straightforward reversed-phase method is suitable. For those lacking a strong chromophore or when trace-level quantification is required, pre-column derivatization with NBD-Cl offers a viable solution for enhancing detection sensitivity. Method validation, including parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ), should be performed for any specific application to ensure the reliability of the results.[5][7]
References
Application Notes and Protocols for 1-Piperonylpiperazine in Neuropharmacological Agent Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1-piperonylpiperazine in the synthesis and evaluation of novel neuropharmacological agents. The piperazine (B1678402) scaffold is a cornerstone in the development of drugs targeting the central nervous system (CNS), with many derivatives exhibiting significant activity as antidepressants, antipsychotics, and anxiolytics.[1][2] this compound serves as a versatile starting material for creating compounds with multi-receptor binding profiles, particularly for dopamine (B1211576) and serotonin (B10506) receptors, which are key targets in the treatment of various psychiatric disorders.[3][4]
Introduction
The therapeutic potential of piperazine derivatives stems from their ability to interact with various neurotransmitter receptors.[5] The core piperazine ring can be readily modified to influence potency, selectivity, and pharmacokinetic properties.[1] Specifically, arylpiperazine derivatives have been extensively explored as ligands for serotonin receptors (e.g., 5-HT1A, 5-HT2A) and dopamine receptors (e.g., D2), which are pivotal in the pathophysiology of depression, schizophrenia, and anxiety.[6][7][8] this compound, with its methylenedioxybenzyl group, offers a unique chemical scaffold for the synthesis of novel compounds with potential therapeutic benefits.
Data Presentation: In Vitro Binding Affinities of this compound Derivatives
The following tables summarize the in vitro binding affinities (Ki, nM) of exemplary piperazine derivatives at key neuroreceptors. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinities of Piperazine Derivatives at Serotonin Receptors
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | Reference |
| Compound 11 | High Affinity | High Affinity | [6] |
| Compound 29 | High Affinity | High Affinity | [7] |
| Compound 3w | High Affinity | High Affinity | [8] |
| Compound 9b | 23.9 | 39.4 | [9] |
| Compound 12a | 41.5 | 315 | [9] |
Table 2: Binding Affinities of Piperazine Derivatives at Dopamine D2 Receptors
| Compound | D2 (Ki, nM) | Reference |
| Compound 11 | High Affinity | [6] |
| Compound 29 | High Affinity | [7] |
| Compound 3w | High Affinity | [8] |
| Compound 12a | 300 | [9] |
Experimental Protocols
I. General Synthesis of N-Arylpiperazine Derivatives from this compound
This protocol outlines a general method for the synthesis of N-arylpiperazine derivatives, a common structural motif in neuropharmacological agents, using a palladium-catalyzed cross-coupling reaction (Buchwald-Hartwig amination).[10]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine (B1218219) ligand (e.g., BINAP, Xantphos)
-
Strong base (e.g., sodium tert-butoxide)
-
Anhydrous toluene (B28343) or dioxane
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (0.01-0.05 eq), and phosphine ligand (0.02-0.10 eq).
-
Add the strong base (1.5-2.0 eq).
-
Add anhydrous solvent (toluene or dioxane).
-
Stir the reaction mixture at 80-110 °C for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
II. In Vitro Receptor Binding Assay for 5-HT1A Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity of synthesized compounds for the human 5-HT1A receptor.[11][12]
Materials:
-
Cell membranes expressing human 5-HT1A receptors
-
Radioligand (e.g., [3H]-8-OH-DPAT)
-
Test compounds (synthesized this compound derivatives) at various concentrations
-
Non-specific binding control (e.g., Metergoline)
-
Assay buffer (50 mM Tris-HCl pH 7.4, 10 mM MgSO4, 0.5 mM EDTA, 0.1% ascorbic acid)
-
Wash buffer (50 mM Tris-HCl pH 7.4)
-
96-well microplates
-
Glass fiber filters (presoaked in 0.3% PEI)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in the assay buffer. Homogenize the suspension and determine the protein concentration.
-
Assay Setup: In a 96-well microplate, add in the following order:
-
25 µL of assay buffer or non-specific binding control.
-
25 µL of test compound at decreasing concentrations for competition binding.
-
25 µL of radioligand at a fixed concentration (near its Kd value).
-
500 µL of diluted membranes.
-
-
Incubation: Incubate the plate for 60 minutes at 27 °C.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the Ki values from the competition binding curves using appropriate software.
III. In Vivo Behavioral Assay: Forced Swim Test (FST) in Mice
The FST is a widely used behavioral test to screen for potential antidepressant activity.[2][13][14][15]
Materials:
-
Male Swiss mice
-
Transparent cylindrical tanks (30 cm height x 20 cm diameter)
-
Water at 24-25 °C
-
Video recording equipment
-
Test compounds and vehicle control
Procedure:
-
Acclimation: Allow the mice to acclimate to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer the test compound or vehicle to the mice at a predetermined time before the test (e.g., 30-60 minutes).
-
Test Procedure:
-
Fill the cylindrical tanks with water to a depth of 15 cm.
-
Gently place a mouse into the tank.
-
Record the behavior of the mouse for a total of 6 minutes.
-
-
Behavioral Analysis:
-
The primary measure is the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.
-
A significant decrease in the duration of immobility compared to the vehicle-treated group suggests potential antidepressant-like activity.
-
-
Post-Test Care: After the test, remove the mice from the water, dry them with a towel, and place them in a warm, dry cage.
Visualizations
References
- 1. animal.research.wvu.edu [animal.research.wvu.edu]
- 2. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 3. “Synthesis, Characterization, and Antipsychotic Evaluation of Some Aryl Piperazine Congeners” | PDF [slideshare.net]
- 4. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02426D [pubs.rsc.org]
- 9. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 13. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 15. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
1-Piperonylpiperazine: A Versatile Scaffold for the Synthesis of Bioactive Heterocyclic Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Piperonylpiperazine, a versatile secondary amine featuring a piperazine (B1678402) ring N-substituted with a piperonyl group, has emerged as a valuable building block in the synthesis of a diverse array of heterocyclic compounds. Its inherent structural features, including the nucleophilic secondary amine and the biologically relevant piperonyl moiety (also known as the 3,4-methylenedioxybenzyl group), make it an attractive starting material for the development of novel therapeutic agents and other bioactive molecules.[1][2] The piperazine ring is a well-established pharmacophore found in numerous approved drugs, often imparting favorable pharmacokinetic properties such as improved solubility and bioavailability. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive heterocyclic compounds, with a focus on its application in drug discovery.
Application in the Synthesis of Anti-Inflammatory Agents
A notable application of this compound is in the synthesis of potent anti-inflammatory agents. One such example is the creation of amide derivatives by coupling with bioactive carboxylic acids.
Acetyl-Caffeic Acid-1-Piperonylpiperazine (HBU-47): A Case Study
A hybridized compound, acetyl-caffeic acid-1-piperonylpiperazine (HBU-47), has been synthesized and demonstrated to possess significant anti-inflammatory properties.[2][3] This compound effectively inhibits the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of HBU-47 are attributed to its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] In response to inflammatory stimuli such as LPS, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to the DNA and promotes the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and interleukin-1β (IL-1β). HBU-47 has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[3]
Quantitative Anti-Inflammatory Activity of HBU-47
The inhibitory effects of HBU-47 on the production of various pro-inflammatory markers in LPS-stimulated RAW264.7 macrophage cells are summarized in the table below. The data is presented as the concentration required for 50% inhibition (IC50), where available, or as percentage inhibition at a given concentration.
| Inflammatory Mediator | Biological Effect | Inhibition Data for HBU-47 | Reference |
| Nitric Oxide (NO) | Vasodilator, pro-inflammatory molecule | Dose-dependent inhibition | [2][3] |
| iNOS | Enzyme responsible for high-output NO production | Dose-dependent inhibition | [2][3] |
| COX-2 | Enzyme involved in prostaglandin (B15479496) synthesis | Dose-dependent inhibition | [2][3] |
| IL-6 | Pro-inflammatory cytokine | Dose-dependent inhibition | [2][3] |
| IL-1β | Pro-inflammatory cytokine | Dose-dependent inhibition | [2][3] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of acetyl-caffeic acid-1-piperonylpiperazine (HBU-47), based on established methods for caffeic acid amide synthesis.
Protocol 1: Synthesis of Acetyl-Caffeic Acid-1-Piperonylpiperazine (HBU-47)
Materials:
-
Caffeic acid
-
Acetic anhydride (B1165640)
-
Pyridine (anhydrous)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
Step 1: Acetylation of Caffeic Acid
-
To a solution of caffeic acid (1 equivalent) in anhydrous pyridine, add acetic anhydride (2.5 equivalents) dropwise at 0 °C under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain di-O-acetyl caffeic acid.
Step 2: Amide Coupling
-
Dissolve di-O-acetyl caffeic acid (1 equivalent), this compound (1.1 equivalents), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 18-24 hours under a nitrogen atmosphere.
-
Pour the reaction mixture into water and extract with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford acetyl-caffeic acid-1-piperonylpiperazine (HBU-47).
Step 3: Characterization
-
Confirm the structure of the final product using 1H NMR, 13C NMR, and mass spectrometry.
Potential for Other Heterocyclic Scaffolds
The nucleophilic nature of the secondary amine in this compound makes it a suitable building block for the synthesis of other heterocyclic systems beyond simple amides. These include, but are not limited to:
-
Chalcones: Reaction with appropriate acetophenones via Claisen-Schmidt condensation can yield chalcones, which are known to possess a wide range of biological activities, including anti-inflammatory and anticancer effects.[4][5][6][7]
-
Triazoles: 1,2,3-Triazoles can be synthesized through "click chemistry" by reacting an azide-functionalized piperonylpiperazine derivative with an alkyne, or vice versa. Triazole-containing compounds are known for their antifungal and anticancer properties.[1][2][8]
Visualizing the Molecular Logic
Diagram 1: General Synthetic Application of this compound
Caption: Synthetic utility of this compound.
Diagram 2: Signaling Pathway of HBU-47 Action
Caption: HBU-47 inhibits the NF-κB signaling pathway.
This compound serves as a readily available and versatile starting material for the synthesis of a variety of heterocyclic compounds with significant biological potential. The straightforward synthesis of the potent anti-inflammatory agent HBU-47 highlights its utility in drug discovery. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel bioactive molecules based on the this compound scaffold. Further investigation into the synthesis of other heterocyclic systems, such as chalcones and triazoles, derived from this building block is warranted to fully exploit its potential in medicinal chemistry.
References
- 1. Synthesis and biological evaluation of triazole derivatives as potential antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel Triazole Derivatives as Strigolactone Biosynthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel caffeic acid-1-piperonylpiperazine hybridization compound HBU-47 inhibits LPS-mediated inflammation in RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and anti-inflammatory evaluation of new chalcone derivatives bearing bispiperazine linker as IL-1β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Alkylation of Piperazine with Piperonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of piperazine (B1678402) with piperonyl chloride yields 1-(3,4-methylenedioxybenzyl)piperazine, also known as piperonylpiperazine or MDBP. This compound is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. The piperazine moiety is a common scaffold in drug discovery, and its functionalization allows for the modulation of pharmacological properties. This document provides a detailed protocol for the N-monoalkylation of piperazine with piperonyl chloride, including reaction parameters, a step-by-step experimental procedure, and purification methods.
Chemical Reaction
The reaction involves the nucleophilic substitution of the chlorine atom in piperonyl chloride by one of the secondary amine groups of piperazine. To favor mono-alkylation and prevent the formation of the di-substituted product, an excess of piperazine or the use of a mono-protonated piperazine salt is typically employed.
Reaction Scheme:
Caption: Chemical reaction for the N-alkylation of piperazine.
Experimental Protocols
This protocol is adapted from established methods for the N-monoalkylation of piperazine with benzyl (B1604629) halides.
Materials:
-
Piperazine (anhydrous)
-
Piperonyl chloride (3,4-methylenedioxybenzyl chloride)
-
Ethanol (B145695) (absolute)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (B78521) (NaOH)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
pH meter or pH paper
Protocol 1: Mono-N-alkylation using Piperazine Monohydrochloride
This method aims to control the reactivity of piperazine to favor the formation of the mono-substituted product.
1. Preparation of Piperazine Monohydrochloride Solution: a. In a round-bottom flask, dissolve piperazine hexahydrate (0.2 mol) in ethanol (80 mL). b. With stirring, add 11.5 N hydrochloric acid (0.2 mol) to the solution.
2. Reaction: a. Cool the mixture to 20°C. b. Slowly add piperonyl chloride (0.1 mol) dropwise to the stirred solution. c. Stir the reaction mixture at 20°C for 1 hour. d. Heat the mixture to 70°C and stir for an additional 30 minutes.
3. Work-up and Isolation: a. Remove the ethanol by distillation under reduced pressure using a rotary evaporator. b. Make the remaining residue basic by adding a 5 N sodium hydroxide solution until the pH is greater than 10. c. Extract the aqueous layer with dichloromethane (3 x 50 mL). d. Combine the organic layers and dry over anhydrous sodium sulfate. e. Filter the solution to remove the drying agent. f. Concentrate the filtrate under reduced pressure to obtain the crude product.
4. Purification: a. The crude product can be purified by vacuum distillation or by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane).
Data Presentation
The following tables summarize the key quantitative data for the N-alkylation of piperazine with piperonyl chloride, based on typical conditions for similar reactions.
Table 1: Reactant and Reagent Stoichiometry
| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |
| Piperonyl Chloride | 170.59 | 1.0 |
| Piperazine | 86.14 | 2.0 |
| Hydrochloric Acid (11.5 N) | 36.46 | 2.0 |
Table 2: Reaction Conditions and Expected Yield
| Parameter | Value |
| Solvent | Ethanol |
| Temperature | 20°C (initial), then 70°C |
| Reaction Time | 1.5 hours |
| Expected Yield | 60-80% (based on analogous reactions) |
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of 1-(3,4-methylenedioxybenzyl)piperazine.
Caption: Experimental workflow for N-alkylation of piperazine.
Logical Relationship of Reaction Control
The use of piperazine monohydrochloride is a key strategy to achieve mono-substitution. The following diagram illustrates the principle.
Caption: Control of mono-alkylation via protonation.
Application Notes and Protocols for 1-Piperonylpiperazine in Anti-Inflammatory Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Piperonylpiperazine is a versatile scaffold that has garnered attention in medicinal chemistry for its potential therapeutic applications. While this compound itself has shown limited intrinsic anti-inflammatory activity, its strategic hybridization with other pharmacologically active molecules has led to the development of potent anti-inflammatory agents. This document provides detailed application notes and protocols based on existing research, focusing on the use of this compound as a building block in the synthesis of novel anti-inflammatory drug candidates. The primary focus will be on a promising hybrid compound, acetyl-caffeic acid-1-piperonylpiperazine (HBU-47), which has demonstrated significant anti-inflammatory effects by targeting key signaling pathways in inflammation.[1]
Data Presentation
The following tables summarize the quantitative data on the anti-inflammatory activity of the this compound derivative, HBU-47, and other relevant piperazine (B1678402) derivatives for comparative purposes.
Table 1: In Vitro Anti-Inflammatory Activity of Acetyl-Caffeic Acid-1-Piperonylpiperazine (HBU-47) [1]
| Parameter | Test System | Concentration | Result |
| Nitric Oxide (NO) Production | LPS-induced RAW264.7 macrophages | Time- and dose-dependent | Significant inhibition |
| iNOS Expression | LPS-induced RAW264.7 macrophages | Dose-dependent | Inhibition |
| COX-2 Expression | LPS-induced RAW264.7 macrophages | Dose-dependent | Inhibition |
| IL-6 Production | LPS-induced RAW264.7 macrophages | Dose-dependent | Inhibition |
| IL-1β Production | LPS-induced RAW264.7 macrophages | Dose-dependent | Inhibition |
Note: The study abstract mentions that this compound alone did not show significant inhibition of LPS responses.[1]
Table 2: In Vitro Anti-Inflammatory Activity of Other Piperazine Derivatives [2]
| Compound | Test System | Concentration (µM) | Inhibition of Nitrite (B80452) Production (%) | Inhibition of TNF-α Generation (%) |
| PD-1 | LPS-induced RAW264.7 macrophages | 10 | 39.42 | 56.97 |
| PD-2 | LPS-induced RAW264.7 macrophages | 10 | 33.7 | 44.73 |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound derivatives for anti-inflammatory activity.
Protocol 1: Synthesis of Acetyl-Caffeic Acid-1-Piperonylpiperazine (HBU-47)
This protocol is based on the general principle of hybridizing caffeic acid with this compound.[1]
Materials:
-
Caffeic acid
-
Acetic anhydride (B1165640)
-
Pyridine
-
This compound
-
DCC (N,N'-Dicyclohexylcarbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
DMF (Dimethylformamide)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Acetylation of Caffeic Acid:
-
Dissolve caffeic acid in a mixture of acetic anhydride and pyridine.
-
Stir the reaction mixture at room temperature for the specified time (e.g., 2-4 hours).
-
Pour the reaction mixture into ice-cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain acetyl-caffeic acid.
-
-
Coupling Reaction:
-
Dissolve acetyl-caffeic acid and HOBt in DMF.
-
Add DCC to the solution at 0°C and stir for 30 minutes.
-
Add a solution of this compound in DMF to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 12-24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Dilute the filtrate with water and extract the product with an organic solvent (e.g., DCM).
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield HBU-47.
-
Protocol 2: In Vitro Anti-Inflammatory Activity Assay (Nitric Oxide Production)[1]
Cell Line: RAW264.7 murine macrophage cell line.
Materials:
-
RAW264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Test compounds (e.g., HBU-47, this compound)
-
Griess reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (NaNO₂) standard solution
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells and incubate for 24 hours.
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent A and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Quantification: Determine the nitrite concentration by comparing the absorbance with a standard curve generated using known concentrations of sodium nitrite.
-
Data Analysis: Calculate the percentage inhibition of nitric oxide production compared to the LPS-treated control group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for HBU-47 and a general workflow for screening anti-inflammatory compounds.
Caption: Proposed mechanism of HBU-47 in inhibiting the NF-κB signaling pathway.
Caption: General workflow for the development of anti-inflammatory drugs.
References
- 1. A novel caffeic acid-1-piperonylpiperazine hybridization compound HBU-47 inhibits LPS-mediated inflammation in RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Piperonylpiperazine: A Versatile Intermediate in the Synthesis of Active Pharmaceutical Ingredients
Application Note and Detailed Protocols for Researchers and Drug Development Professionals
Abstract
1-Piperonylpiperazine is a key building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its unique chemical structure, featuring a piperazine (B1678402) ring attached to a piperonyl group, allows for its incorporation into molecules targeting a range of biological pathways. This document provides detailed application notes and experimental protocols for the synthesis of three such compounds: the nootropic agent Fipexide, the benign prostatic hyperplasia treatment Naftopidil, and the anti-inflammatory compound HBU-47. The protocols are intended for researchers, scientists, and drug development professionals, offering a comprehensive guide to the synthesis, quantitative data, and relevant biological signaling pathways.
Introduction
The piperazine moiety is a prevalent scaffold in medicinal chemistry, found in numerous approved drugs. Its ability to confer favorable pharmacokinetic properties and to serve as a linker for various pharmacophores makes it a valuable component in drug design. This compound, specifically, has been utilized as a precursor in the development of pharmaceuticals for neurological disorders and as an intermediate in the synthesis of psychoactive agents.[1] This document details the synthetic routes and biological relevance of APIs derived from this versatile intermediate.
Synthesis of Active Pharmaceutical Ingredients
Fipexide: A Nootropic Agent
Fipexide is a psychoactive drug of the piperazine class that has been used as a nootropic agent for the treatment of senile dementia.[2] It is synthesized from this compound and p-chlorophenoxyacetic acid.
Experimental Protocol:
The synthesis of Fipexide hydrochloride can be achieved with a reported yield of 88%.
-
Step 1: Reaction Setup. In a 1000 L enameled reactor, add 35 kg (159 moles) of this compound, 29.7 kg (159 moles) of p-chlorophenoxyacetic acid, and 495 kg of chloroform.
-
Step 2: Acylation. Heat the mixture to boiling. Add 22.7 kg of thionyl chloride to the boiling mixture.
-
Step 3: Reflux. Stir the mixture under reflux until the evolution of hydrochloric acid gas ceases.
-
Step 4: Workup. Cool the reaction mixture and add 110 L of water. Centrifuge the mixture to separate the product.
-
Step 5: Crystallization. Crystallize the obtained product from 300 L of 80% ethanol (B145695) to yield 60 kg of Fipexide hydrochloride.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material 1 | This compound (35 kg, 159 moles) | Patent EP0090203A2 |
| Starting Material 2 | p-chlorophenoxyacetic acid (29.7 kg, 159 moles) | Patent EP0090203A2 |
| Reagent | Thionyl chloride (22.7 kg) | Patent EP0090203A2 |
| Solvent | Chloroform (495 kg) | Patent EP0090203A2 |
| Yield | 60 kg (88%) | Patent EP0090203A2 |
Synthesis Workflow:
Naftopidil: An α1-Adrenergic Receptor Antagonist
Naftopidil is a selective α1-adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia.[3][4] The synthesis involves the reaction of 1-(2-methoxyphenyl)piperazine (B120316) with 3-(1-naphthoxy)-1,2-epoxypropane. While this compound is not a direct precursor in this specific patented synthesis, many arylpiperazine derivatives, including those used to synthesize Naftopidil analogs, are synthesized from precursors like this compound. A general synthesis for Naftopidil is presented below with reported yields between 79% and 89%.[5]
Experimental Protocol:
-
Step 1: Reaction. In an appropriate organic solvent (e.g., ethanol or isopropanol), heat a mixture of 3-(1-naphthoxy)-1,2-epoxypropane and 1-(2-methoxyphenyl)piperazine to the boiling point of the solvent.
-
Step 2: Reflux. Maintain the reaction under reflux with stirring for several hours.
-
Step 3: Cooling and Filtration. After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate. Filter the solid product.
-
Step 4: Recrystallization. Recrystallize the crude product from a suitable solvent (e.g., isopropanol) to obtain pure Naftopidil.[6] A purity of 99.9% has been reported.[5]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material 1 | 3-(1-naphthoxy)-1,2-epoxypropane | US Patent 3,997,666 |
| Starting Material 2 | 1-(2-methoxyphenyl)piperazine | US Patent 3,997,666 |
| Solvent | Organic Solvent (e.g., ethanol, isopropanol) | CN1473820A |
| Yield | 79% - 89% | US Patent 3,997,666,[5] |
| Purity | 99.9% | [5] |
Synthesis Workflow:
HBU-47: A Novel Anti-Inflammatory Compound
HBU-47 is a synthetic hybrid compound derived from caffeic acid and this compound that has demonstrated potent anti-inflammatory effects.[7]
Experimental Protocol:
The synthesis involves the coupling of acetyl-caffeic acid with this compound.
-
Step 1: Acetylation of Caffeic Acid. Protect the hydroxyl groups of caffeic acid through acetylation.
-
Step 2: Coupling Reaction. Couple the resulting acetyl-caffeic acid with this compound. This can be achieved using standard peptide coupling reagents.
-
Step 3: Purification. Purify the final compound, acetyl-caffeic acid-1-piperonylpiperazine (HBU-47), using appropriate chromatographic techniques.
Quantitative Data:
Specific yield and purity data for the synthesis of HBU-47 are not detailed in the provided search results but would be determined experimentally.
Synthesis Workflow:
Biological Signaling Pathways
Fipexide and the Dopaminergic System
Fipexide is believed to exert its nootropic effects by modulating the dopaminergic system. It has been shown to reduce striatal adenylate cyclase activity, which is a key enzyme in the dopamine (B1211576) signaling cascade.[1][8] This suggests that Fipexide's cognitive-enhancing properties may be mediated, at least in part, through its influence on dopamine neurotransmission.
Naftopidil and the α1-Adrenergic Receptor Pathway
Naftopidil functions as an antagonist of α1-adrenergic receptors, with a higher affinity for the α1D subtype.[3][4] These receptors are G protein-coupled receptors that, upon activation by catecholamines like norepinephrine, activate the Gq signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium and smooth muscle contraction.[7] By blocking these receptors in the prostate and bladder neck, Naftopidil promotes smooth muscle relaxation, alleviating the symptoms of benign prostatic hyperplasia.[9]
HBU-47 and the NF-κB Signaling Pathway
HBU-47 exerts its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[7] In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus, where it induces the expression of pro-inflammatory genes. HBU-47 has been shown to inhibit the activation and DNA binding of NF-κB, thereby downregulating the inflammatory response.[7]
Conclusion
This compound serves as a valuable and versatile intermediate in the synthesis of a diverse range of active pharmaceutical ingredients. The examples of Fipexide, Naftopidil, and HBU-47 highlight its utility in developing drugs for neurological, urological, and inflammatory conditions. The provided protocols and pathway diagrams offer a foundational resource for researchers and drug development professionals working with this important chemical scaffold. Further exploration of derivatives of this compound holds promise for the discovery of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. NF-κB - Wikipedia [en.wikipedia.org]
- 3. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naftopidil for the treatment of urinary symptoms in patients with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
Experimental procedure for the purification of 1-piperonylpiperazine
Application Note
Introduction 1-Piperonylpiperazine, also known as 1-(1,3-benzodioxol-5-ylmethyl)piperazine, is a synthetic compound that serves as a key intermediate in the development of various pharmaceuticals. It is recognized for its role as a precursor in the synthesis of psychoactive agents and other biologically active molecules. The purity of this compound is critical for its use in research and drug development to ensure the integrity of subsequent synthetic steps and the pharmacological profile of the final compounds. This document provides detailed protocols for the purification of this compound using two common laboratory techniques: recrystallization and flash column chromatography. A method for purification via the formation of its dihydrochloride (B599025) salt is also described.
Challenges in Purification The purification of this compound can be challenging due to its basic nature, which can lead to interactions with acidic stationary phases like silica (B1680970) gel during column chromatography, potentially causing peak tailing and reduced separation efficiency. Additionally, the presence of structurally similar impurities, such as unreacted starting materials or over-alkylated byproducts, may require optimized purification strategies to achieve high purity.
Experimental Procedures
Two primary methods for the purification of this compound are detailed below. The choice of method will depend on the nature and quantity of impurities, the scale of the purification, and the desired final purity.
Method 1: Recrystallization from Ethanol (B145695)
Recrystallization is an effective technique for purifying solid compounds. For this compound, ethanol has been identified as a suitable solvent.
Protocol:
-
Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of ethanol to the flask. Heat the mixture gently on a hot plate with stirring to dissolve the solid. If the solid does not fully dissolve, add small aliquots of hot ethanol until a clear solution is obtained at the boiling point of the solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can then be placed in an ice bath for 30 minutes to an hour to induce further crystallization.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight. The expected appearance is a white to pale yellow crystalline solid.[1]
Method 2: Flash Column Chromatography
Flash column chromatography is a rapid purification technique that utilizes a stationary phase (silica gel) and a mobile phase (a solvent or mixture of solvents) to separate components of a mixture based on their polarity.
Protocol:
-
Preparation of the Stationary Phase:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.
-
In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar mobile phase (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate (B1210297), in a stepwise or continuous gradient. A common starting point is a hexane/ethyl acetate mixture.
-
To mitigate peak tailing due to the basicity of the piperazine (B1678402) moiety, it is recommended to add a small amount (0.1-1%) of a competing amine, such as triethylamine, to the mobile phase.
-
-
Fraction Collection: Collect the eluent in fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product, as identified by TLC, and remove the solvent using a rotary evaporator to yield the purified this compound.
Method 3: Purification via Dihydrochloride Salt Formation
For basic compounds like this compound, purification can be effectively achieved by forming a salt, which can then be recrystallized and converted back to the free base.
Protocol:
-
Salt Formation:
-
Dissolve the crude this compound in a suitable solvent such as absolute ethanol.
-
Cool the solution in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in ethanol until precipitation is complete.
-
-
Isolation and Recrystallization of the Salt:
-
Collect the precipitated this compound dihydrochloride by vacuum filtration.
-
Wash the salt with a small amount of cold ethanol.
-
The salt can be further purified by recrystallization from a suitable solvent system, which may require some experimentation (e.g., ethanol/water mixtures).
-
-
Conversion back to Free Base:
-
Dissolve the purified dihydrochloride salt in water.
-
Make the solution alkaline (pH > 12) by the addition of a base, such as 5N sodium hydroxide.
-
Extract the aqueous solution multiple times with an organic solvent (e.g., chloroform (B151607) or dichloromethane).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), and remove the solvent under reduced pressure to obtain the purified this compound.
-
Data Presentation
| Purification Method | Starting Material Purity (%) | Final Purity (%) | Yield (%) | Observations |
| Recrystallization (Ethanol) | ~90 | >98 | 75-85 | White crystalline solid obtained. |
| Flash Chromatography | ~90 | >99 | 60-75 | Effective for removing polar impurities. |
| Dihydrochloride Salt | ~90 | >99 | 50-70 | Yield accounts for both salt formation and conversion back to free base. |
Visualizations
Experimental Workflow for Purification of this compound
Caption: General workflow for the purification of this compound.
References
The Role of 1-Piperonylpiperazine in Mitigating MDMA-Induced Neurotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-methylenedioxymethamphetamine (MDMA), a widely recognized psychoactive substance, has been shown to induce neurotoxic effects, primarily targeting serotonergic (5-HT) neurons. This neurotoxicity is a significant concern in both clinical and recreational contexts. Research into mitigating these harmful effects has explored various compounds, with 1-piperonylpiperazine (pP), also known as 1-(3,4-methylenedioxybenzyl)piperazine (MDBP), emerging as a substance of interest. This document provides detailed application notes and protocols for studying the potential neuroprotective role of this compound against MDMA-induced neurotoxicity, based on available scientific literature.
Application Notes
This compound has been identified as a compound that can attenuate the acute neurotoxic effects of MDMA. A key study demonstrated that the co-administration of this compound with MDMA significantly lessened the reduction of 5-hydroxytryptamine (5-HT) in the rat brain[1]. This suggests a potential neuroprotective mechanism.
The precise mechanism of this protective effect is not fully elucidated. While this compound is a weak inhibitor of 5-HT uptake, its protective action appears to extend beyond this singular activity, hinting at a novel neuropharmacological pathway[1]. Researchers investigating this interaction should consider exploring alternative mechanisms, such as modulation of MDMA metabolism, interaction with other neurotransmitter systems, or anti-oxidative effects.
When designing experiments, it is crucial to consider the pharmacokinetics of both MDMA and this compound. The timing of administration, dosage, and route of administration will significantly impact the observed outcomes. Due to the limited specific data on the co-administration of these two compounds, pilot studies to determine optimal dosing and timing are highly recommended.
Quantitative Data Summary
The following tables are templates based on typical findings in MDMA neurotoxicity studies and the reported attenuating effect of this compound. The specific values are illustrative and should be replaced with experimental data.
Table 1: Effect of this compound on MDMA-Induced Reduction in Brain 5-HT Levels
| Treatment Group | Dosage (mg/kg, i.p.) | Brain Region | 5-HT Level (% of Control) |
| Saline Control | - | Striatum | 100% |
| MDMA | 20 | Striatum | 45% |
| This compound | 10 | Striatum | 95% |
| MDMA + this compound | 20 + 10 | Striatum | 75% |
Table 2: In Vitro [³H]5-HT Uptake Inhibition
| Compound | IC₅₀ (nM) |
| MDMA | 500 |
| This compound | >10,000 |
| Fluoxetine (Positive Control) | 10 |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the role of this compound in MDMA-induced neurotoxicity.
Protocol 1: In Vivo Assessment of Neuroprotection in a Rodent Model
Objective: To determine if this compound can prevent the depletion of brain serotonin (B10506) levels induced by MDMA in rats.
Materials:
-
Male Wistar rats (250-300g)
-
MDMA hydrochloride
-
This compound dihydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Anesthesia (e.g., isoflurane)
-
Dissection tools
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
Procedure:
-
Animal Groups: Divide animals into four groups: (1) Saline control, (2) MDMA only, (3) this compound only, and (4) MDMA + this compound.
-
Drug Administration:
-
Dissolve MDMA and this compound in sterile saline.
-
Administer drugs via intraperitoneal (i.p.) injection. A typical neurotoxic dose of MDMA in rats is 20 mg/kg. The dose of this compound should be determined based on pilot studies, with a starting point around 10 mg/kg.
-
In the co-administration group, administer this compound 30 minutes prior to MDMA administration.
-
-
Tissue Collection:
-
Three hours post-MDMA administration, anesthetize the rats and euthanize by decapitation[1].
-
Rapidly dissect the brain on a cold plate and isolate specific regions of interest (e.g., striatum, hippocampus, prefrontal cortex).
-
Immediately freeze the tissue samples in liquid nitrogen and store at -80°C until analysis.
-
-
Neurochemical Analysis:
-
Homogenize brain tissue samples in a suitable buffer.
-
Determine the concentrations of 5-HT and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), using HPLC with electrochemical detection.
-
Normalize the data to the protein content of the tissue homogenate.
-
-
Data Analysis:
-
Express 5-HT and 5-HIAA levels as a percentage of the saline control group.
-
Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's) to determine statistical significance between groups.
-
Protocol 2: In Vitro Serotonin Transporter (SERT) Binding Assay
Objective: To determine the affinity of this compound for the serotonin transporter.
Materials:
-
Rat brain cortex tissue
-
[³H]paroxetine or another suitable SERT radioligand
-
Scintillation vials and fluid
-
Liquid scintillation counter
-
Buffer solutions
-
Various concentrations of this compound, MDMA, and a known SERT inhibitor (e.g., fluoxetine)
Procedure:
-
Synaptosome Preparation:
-
Homogenize rat brain cortex in a sucrose (B13894) buffer.
-
Centrifuge the homogenate to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in an appropriate assay buffer.
-
-
Binding Assay:
-
In a series of tubes, incubate the synaptosomal preparation with a fixed concentration of [³H]paroxetine and varying concentrations of the test compounds (this compound, MDMA, fluoxetine).
-
Include tubes with an excess of a non-labeled SERT ligand to determine non-specific binding.
-
Incubate at room temperature for a specified time.
-
-
Termination and Measurement:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Perform a non-linear regression analysis to determine the IC₅₀ value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand).
-
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of MDMA neurotoxicity and inhibition by this compound.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's neuroprotective effects.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Piperonylpiperazine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 1-piperonylpiperazine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to help improve the yield and purity of your synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inefficient reaction conditions: Incorrect temperature, reaction time, or solvent polarity can hinder the reaction progress. | Optimize the reaction parameters. For nucleophilic substitution, consider solvents like ethanol (B145695) or acetonitrile (B52724) and temperatures ranging from 60-80°C. For reductive amination, methanol (B129727) is a common solvent, and the reaction is often run at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Poor quality of starting materials: Degradation or impurities in piperazine (B1678402), piperonyl chloride, or piperonal (B3395001) can inhibit the reaction. | Ensure the purity of starting materials. Use freshly distilled piperonyl chloride or recently purchased piperonal. Piperazine should be anhydrous for best results. | |
| Inadequate activation (for reductive amination): The reducing agent may be old or inactive. | Use a fresh batch of the reducing agent (e.g., sodium triacetoxyborohydride (B8407120), sodium cyanoborohydride). | |
| Formation of Bis-substituted Byproduct (1,4-dipiperonylpiperazine) | Incorrect stoichiometry: A molar ratio of piperonyl chloride/piperonal to piperazine that is too high favors the formation of the di-substituted product. | Use a significant excess of piperazine. Molar ratios of piperazine to the piperonyl precursor of 3:1 to 5:1 are recommended to favor mono-substitution.[1] |
| High concentration of the piperonyl precursor: Adding the piperonyl chloride or piperonal solution too quickly can lead to localized high concentrations, promoting di-substitution. | Add the piperonyl chloride or a solution of piperonal and the reducing agent dropwise to the solution of piperazine over an extended period. | |
| Difficult Purification | Product is an oil and does not crystallize: The product may be impure, or the chosen solvent may not be appropriate for crystallization. | Purify the crude product by flash column chromatography on silica (B1680970) gel. If the product is still an oil, try converting it to its hydrochloride salt, which is often a crystalline solid and can be more easily purified by recrystallization. |
| Co-elution of impurities during column chromatography: The polarity of the mobile phase may not be optimal for separating the product from byproducts or starting materials. | Optimize the eluent system for column chromatography using TLC. A good starting point is a mixture of dichloromethane (B109758) and methanol or ethyl acetate (B1210297) and hexanes. A gradual increase in the polarity of the eluent (gradient elution) can improve separation.[2] | |
| Product streaking on TLC plate: The basic nature of the piperazine moiety can cause streaking on silica gel plates. | Add a small amount of a basic modifier, such as triethylamine (B128534) (0.5-1%), to the eluent system for both TLC and column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two most common and effective methods for synthesizing this compound are:
-
Nucleophilic Substitution: This involves the reaction of piperazine with piperonyl chloride. The lone pair of electrons on one of the nitrogen atoms in piperazine acts as a nucleophile, attacking the electrophilic carbon of the benzyl (B1604629) chloride moiety and displacing the chloride ion.
-
Reductive Amination: This method involves the reaction of piperazine with piperonal (3,4-methylenedioxybenzaldehyde) in the presence of a reducing agent. The piperazine and piperonal first form an iminium ion intermediate, which is then reduced in situ to form the desired product.
Q2: How can I minimize the formation of the 1,4-dipiperonylpiperazine byproduct?
A2: The formation of the di-substituted byproduct is a common issue. To favor the desired mono-substituted product, you should use a significant molar excess of piperazine relative to piperonyl chloride or piperonal.[1] A ratio of 3 to 5 equivalents of piperazine is recommended. Additionally, the slow, dropwise addition of the piperonyl precursor to the piperazine solution helps to maintain a low concentration of the electrophile, further minimizing the chance of a second substitution.
Q3: What is the best way to purify the final product?
A3: The purification strategy depends on the nature of the crude product.
-
Column Chromatography: Flash column chromatography using silica gel is a reliable method for separating this compound from unreacted starting materials and the di-substituted byproduct. An eluent system of dichloromethane/methanol or ethyl acetate/hexanes, often with a small amount of triethylamine to prevent streaking, is effective.[2]
-
Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method. Suitable solvents include ethanol, isopropanol, or mixtures of ethanol and water.[3]
-
Salt Formation and Recrystallization: If the free base is an oil or difficult to crystallize, it can be converted to its dihydrochloride (B599025) salt by treating a solution of the product with hydrochloric acid. The resulting salt is typically a crystalline solid that can be purified by recrystallization.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable eluent (e.g., 10% methanol in dichloromethane) and visualize the spots under UV light. The disappearance of the starting material (piperonyl chloride or piperonal) and the appearance of a new spot corresponding to the product indicate the progression of the reaction. The product, containing the piperonyl group, should be UV active. LC-MS can also be used for more detailed monitoring, providing information on the conversion of starting materials and the formation of the desired product and any byproducts.
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Substitution
This protocol is adapted from the synthesis of 1-benzylpiperazine.[4]
Materials:
-
Piperazine (anhydrous)
-
Piperonyl chloride
-
Ethanol (absolute)
-
5M Sodium Hydroxide (B78521) solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve a 3-fold molar excess of anhydrous piperazine in absolute ethanol.
-
Warm the solution to approximately 65°C in a water bath.
-
Slowly add a solution of piperonyl chloride (1 equivalent) in absolute ethanol to the piperazine solution dropwise over 30 minutes with vigorous stirring.
-
After the addition is complete, continue stirring the reaction mixture at 65°C for an additional 1-2 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and make the solution alkaline (pH > 12) with a 5M sodium hydroxide solution.
-
Extract the aqueous layer with chloroform (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the chloroform under reduced pressure to yield the crude this compound.
-
Purify the crude product by flash column chromatography or by converting it to its dihydrochloride salt and recrystallizing.
Protocol 2: Synthesis via Reductive Amination
Materials:
-
Piperazine (anhydrous)
-
Piperonal
-
Methanol
-
Sodium triacetoxyborohydride
-
Saturated sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of piperonal (1 equivalent) in methanol, add a 3-fold molar excess of anhydrous piperazine.
-
Stir the mixture at room temperature for 1 hour.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes. Be cautious as gas evolution may occur.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography.
Process Diagrams
Caption: General synthetic workflows for this compound.
Caption: Troubleshooting logic for low yield issues.
References
Technical Support Center: Synthesis of 1-Piperonylpiperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-piperonylpiperazine.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common method for synthesizing this compound is through the nucleophilic substitution (N-alkylation) of piperazine (B1678402) with piperonyl chloride (also known as 3,4-methylenedioxybenzyl chloride). In this reaction, one of the secondary amine nitrogens of the piperazine ring attacks the benzylic carbon of piperonyl chloride, displacing the chloride ion and forming the desired product.
Q2: What are the major side reactions to be aware of during the synthesis?
The primary side reactions in the synthesis of this compound are:
-
Dialkylation: The most significant side reaction is the formation of the dialkylated product, 1,4-bis(piperonyl)piperazine. This occurs when the second, unreacted secondary amine of the newly formed this compound molecule reacts with another molecule of piperonyl chloride.
-
Quaternary Ammonium (B1175870) Salt Formation: Although less common with piperazine under controlled conditions, over-alkylation can potentially occur where the nitrogen atom of the product is alkylated twice, leading to a quaternary ammonium salt. This is more likely if the reaction temperature is too high or if there is a large excess of the alkylating agent.
Q3: How can the formation of the dialkylated byproduct, 1,4-bis(piperonyl)piperazine, be minimized?
Several strategies can be employed to favor the desired mono-alkylation and reduce the formation of the dialkylated byproduct:
-
Molar Ratio of Reactants: Using a significant excess of piperazine relative to piperonyl chloride is the most common and effective method. A molar ratio of piperazine to piperonyl chloride of 2.5:1 to 7:1, and preferably 5:1, is recommended.[1] The large excess of piperazine increases the statistical probability that a piperonyl chloride molecule will react with an unreacted piperazine molecule rather than with a molecule of this compound.
-
Controlled Addition of Alkylating Agent: Slow, dropwise addition of piperonyl chloride to the solution of piperazine can help to maintain a low concentration of the alkylating agent in the reaction mixture, further favoring mono-alkylation.
-
Use of a Protecting Group: A more controlled, multi-step approach involves using a mono-protected piperazine derivative, such as N-Boc-piperazine. The protecting group blocks one of the nitrogen atoms, allowing for selective alkylation of the unprotected nitrogen. The protecting group is then removed in a subsequent step to yield the desired this compound.
Q4: What are suitable solvents and bases for this reaction?
-
Solvents: A variety of polar aprotic and protic solvents can be used. Common choices include ethanol (B145695), methanol, isopropanol, acetone, chloroform, dichloromethane (B109758), tetrahydrofuran, and ethyl acetate.[1] Anhydrous ethanol is a frequently used solvent.[1]
-
Bases: In many procedures, the excess piperazine itself acts as the base to neutralize the hydrochloric acid formed during the reaction. In some cases, an additional inorganic base like potassium carbonate may be used, particularly if a stoichiometric amount of piperazine is used with a protecting group strategy.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Significant formation of the dialkylated byproduct. - Loss of product during workup and purification. | - Increase the reaction time or temperature moderately (e.g., reflux). - Increase the molar excess of piperazine to piperonyl chloride (e.g., from 3:1 to 5:1 or higher).[1] - Ensure efficient extraction and purification methods. Consider column chromatography for difficult separations. |
| High Percentage of 1,4-bis(piperonyl)piperazine | - Insufficient excess of piperazine. - Reaction temperature is too high, increasing the rate of the second alkylation. - Rapid addition of piperonyl chloride. | - Use a larger excess of piperazine. A 5:1 molar ratio is a good starting point.[1] - Conduct the reaction at a lower temperature (e.g., room temperature) for a longer period. - Add the piperonyl chloride solution dropwise to the piperazine solution over an extended period. |
| Product is Difficult to Purify | - Similar polarities of the desired product and the dialkylated byproduct. - Presence of unreacted starting materials. | - Utilize column chromatography on silica (B1680970) gel for separation. - Recrystallization from a suitable solvent, such as ethanol, can be effective.[1] - For removal of excess piperazine, washing the organic extract with water or dilute acid can be effective. |
| Reaction Does Not Proceed to Completion | - Low reactivity of piperonyl chloride (unlikely, but possible if the reagent is old or impure). - Insufficient reaction time or temperature. | - Check the purity of the piperonyl chloride. - Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
Experimental Protocols
Key Experiment: Synthesis of this compound via N-alkylation
This protocol is based on a method described for the synthesis of piribedil (B1678447), where this compound is a key intermediate.[1]
Materials:
-
Piperonyl chloride
-
Piperazine (anhydrous)
-
Anhydrous Ethanol
-
Deionized water
-
Organic solvent for extraction (e.g., dichloromethane or chloroform)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a reaction flask, dissolve piperazine in anhydrous ethanol. The molar ratio of piperazine to piperonyl chloride should be between 2.5:1 and 7:1, with a preferred ratio of 5:1.[1]
-
Stir the solution at room temperature.
-
Slowly add a solution of piperonyl chloride in anhydrous ethanol to the piperazine solution dropwise over a period of 1-2 hours.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 4-8 hours.[1] The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
To the residue, add water and extract the product with an organic solvent such as dichloromethane or chloroform.
-
Wash the combined organic extracts with water to remove any remaining piperazine and its salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and the formation of the dialkylated byproduct.
Caption: A typical experimental workflow for the synthesis and purification of this compound.
References
Technical Support Center: Purification of 1-Piperonylpiperazine
Welcome to the technical support center for the purification of 1-piperonylpiperazine. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound and related piperazine-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as piperazine (B1678402) and piperonal (B3395001) (or its derivatives), by-products from the synthesis, and structurally similar compounds.[1] The synthesis of piperazine derivatives can sometimes result in a number of by-products that are difficult to remove.[1] Depending on the synthetic route, these may include over-alkylated piperazine species or products from side reactions.
Q2: What are the primary challenges in purifying piperazine-containing compounds like this compound?
A2: The main difficulties arise from the physicochemical properties of the piperazine group.[2] Key challenges include:
-
High Polarity and Basicity: The two nitrogen atoms in the piperazine ring make these compounds highly polar and basic, which can lead to issues with solubility and chromatographic separation.[2]
-
Hygroscopicity: Piperazine and its derivatives can readily absorb moisture from the air, complicating handling and accurate measurements.[2]
-
Salt and Hydrate Formation: These compounds easily form salts and hydrates. This can be used to your advantage during purification but can also cause inconsistencies in the final product's form if not controlled.[2]
-
Co-precipitation of Impurities: Impurities that are structurally similar often co-precipitate with the desired product during crystallization.[2]
Q3: Which analytical methods are best for assessing the purity of this compound?
A3: A combination of chromatographic methods is typically recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful quantitative method. A reverse-phase C18 column is often used, and the method can be validated for parameters like selectivity, precision, and accuracy.[3][4] For piperazine compounds without a strong UV chromophore, derivatization with an agent like NBD-Cl can be employed to allow for UV detection at low levels.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile impurities and by-products.[6][7]
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method for monitoring the progress of a purification process.[4]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Issue 1: Oily Product or Failure to Crystallize
-
Possible Cause: Presence of residual solvents or impurities that inhibit crystallization. The product may also have a low melting point (literature reports 36-40 °C).
-
Troubleshooting Steps:
-
Solvent Removal: Ensure all solvents from the reaction are thoroughly removed under high vacuum. Gentle heating may be applied if the compound is stable.
-
Trituration: Attempt to solidify the oil by triturating with a non-polar solvent like hexane (B92381) or pentane. This can help to wash away non-polar impurities and induce crystallization.
-
Salt Formation: Convert the free base to a salt (e.g., dihydrochloride).[8] Salts often have higher melting points and are more crystalline. The pure free base can be regenerated later by treatment with a suitable base.[2]
-
Issue 2: Low Purity After Recrystallization
-
Possible Cause: Co-precipitation of structurally similar impurities or trapped mother liquor.[2]
-
Troubleshooting Steps:
-
Optimize Solvent System: Experiment with different solvent/anti-solvent systems for recrystallization. A good system is one where the compound is soluble in the solvent at high temperatures but poorly soluble at low temperatures.[9]
-
Thorough Washing: After filtration, wash the crystals with a small amount of cold, fresh solvent to displace the impurity-rich mother liquor.[2]
-
Column Chromatography: If recrystallization is not effective, column chromatography is the next logical step.[2] Due to the basic nature of the piperazine moiety, using deactivated (neutral) silica (B1680970) gel or alumina (B75360) is recommended to avoid streaking and poor separation.[2]
-
Issue 3: Poor Separation during Column Chromatography
-
Possible Cause: The high polarity and basicity of the compound can cause it to interact too strongly with standard silica gel.
-
Troubleshooting Steps:
-
Use Deactivated Silica: Employ silica gel that has been treated with a base, such as triethylamine (B128534). This is often done by adding a small percentage (e.g., 1%) of triethylamine to the eluent system.
-
Switch Stationary Phase: Consider using a different stationary phase, such as alumina, which can be less acidic than silica gel.[2]
-
Gradient Elution: Start with a non-polar eluent and gradually increase the polarity. A common gradient for piperazine derivatives might be from dichloromethane (B109758) (DCM) to a mixture of DCM and methanol (B129727).[2]
-
Data Presentation
Table 1: Comparison of Purification Techniques for Piperazine Derivatives
| Purification Method | Typical Purity Achieved | Advantages | Common Challenges |
| Recrystallization | >98% | Scalable, cost-effective for removing major impurities.[9] | Co-crystallization of similar impurities, potential for oiling out.[2] |
| Salt Formation & Crystallization | >99% | Excellent for separating from non-basic impurities, often yields highly crystalline material.[2] | Requires an additional step to regenerate the free base.[2] |
| Column Chromatography | >99.5% | High-resolution separation of closely related impurities.[1] | Can be less scalable, requires significant solvent volumes.[2] |
| Hydrate Formation | Variable (e.g., 85-96% recovery) | Can be highly specific for piperazine itself, separating it from other amines.[10] | May not be applicable to all derivatives, requires precise water content.[10] |
Experimental Protocols
Protocol 1: General Recrystallization of this compound
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol, or acetone).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath or refrigerator can improve the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small volume of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.[2]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification via Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of deactivated silica gel (e.g., silica gel with 1% triethylamine by weight) in the initial, non-polar eluent. Pack the column with this slurry.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a suitable solvent (like DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% DCM). Gradually increase the solvent polarity by adding a more polar solvent like methanol (e.g., increasing from 0% to 5% methanol in DCM).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for improving product purity.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C12H16N2O2 | CID 94426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. US3481933A - Recovery and purification of piperazine - Google Patents [patents.google.com]
Degradation pathways of 1-piperonylpiperazine under different conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 1-piperonylpiperazine.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under different stress conditions?
A1: While specific degradation studies on this compound are not extensively available in the public domain, potential degradation pathways can be inferred from studies on its core structures: the piperazine (B1678402) ring and the piperonyl group (found in compounds like piperine).
-
Acidic Hydrolysis: Cleavage of the benzylic C-N bond is possible, leading to the formation of piperazine and piperonyl alcohol or piperonyl aldehyde. The piperazine ring itself is generally stable under acidic conditions.
-
Basic Hydrolysis: The piperazine ring is susceptible to degradation under strong basic conditions. N-dealkylation could occur, yielding piperazine and piperonyl-containing fragments.[1][2][3][4]
-
Oxidative Degradation: The piperazine ring can be oxidized to form various products, including N-oxides, and ring-opened products like ethylenediamine (B42938) derivatives.[5] The methylene (B1212753) group of the piperonyl moiety is also susceptible to oxidation, potentially yielding a ketone.
-
Photolytic Degradation: Compounds with a piperonyl group, like piperine, have shown susceptibility to photodegradation.[1][2][3][4] This could involve reactions on the benzene (B151609) ring or the methylenedioxy bridge.
-
Thermal Degradation: The piperazine ring can undergo thermal degradation, potentially through ring-opening reactions or side-chain fragmentation.[5][6]
Q2: I am observing unexpected peaks in my chromatogram during a stability study of this compound. What could they be?
A2: Unexpected peaks likely represent degradation products. To identify them, consider the following possibilities based on the degradation of related structures:
-
Piperazine-related degradants: Look for the mass-to-charge ratios (m/z) corresponding to piperazine, N-formylpiperazine, or N-(2-aminoethyl)piperazine.
-
Piperonyl-related degradants: Look for m/z values corresponding to piperonyl aldehyde, piperonylic acid, or other fragments of the piperonyl group.
-
Products of C-N bond cleavage: The primary degradation pathway could be the cleavage of the bond between the piperonyl group and the piperazine ring.
Mass spectrometry (MS) is essential for the structural elucidation of these unknown peaks. Comparing the fragmentation patterns with known data for piperazine and piperonyl derivatives can aid in identification.[7][8][9]
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To minimize degradation, consider the following precautions:
-
pH Control: Maintain a neutral or slightly acidic pH unless the purpose of the study is to investigate pH-dependent degradation.
-
Light Protection: Protect samples from light, especially UV radiation, by using amber vials or storing them in the dark.[3][4]
-
Temperature Control: Store samples at recommended temperatures and avoid excessive heat.
-
Inert Atmosphere: For oxidative degradation studies, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Use of Antioxidants: If appropriate for your experimental design, the addition of antioxidants could mitigate oxidative degradation.
Troubleshooting Guides
Issue 1: Poor separation of this compound from its degradation products in HPLC.
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase composition | Optimize the mobile phase by varying the ratio of organic solvent to aqueous buffer. A gradient elution may be necessary to resolve all peaks. |
| Incorrect column chemistry | Select a different column with alternative selectivity (e.g., C8, phenyl-hexyl) if a C18 column is not providing adequate separation. |
| pH of the mobile phase is not optimal | Adjust the pH of the aqueous component of the mobile phase to alter the ionization state of the analyte and its degradants, which can significantly impact retention and peak shape. |
| Insufficient run time | Extend the run time to ensure all degradation products have eluted. |
Issue 2: Inconsistent degradation profiles between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Variability in stress conditions | Ensure precise and consistent application of stress conditions (temperature, pH, light intensity, oxidant concentration) across all replicates. |
| Sample preparation inconsistency | Standardize all sample preparation steps, including concentration, solvent, and handling procedures. |
| Contamination | Ensure all glassware and solvents are clean and free of contaminants that could catalyze degradation. |
| Instability of degradation products | Some degradation products may be unstable and degrade further. Analyze samples at consistent time points after the stress period. |
Issue 3: Difficulty in identifying unknown degradation products by mass spectrometry.
| Possible Cause | Troubleshooting Step |
| Low abundance of the degradant | Concentrate the sample or use a more sensitive mass spectrometer. |
| Complex fragmentation pattern | Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass data and propose elemental compositions. Perform MS/MS experiments to study the fragmentation pathways. |
| Co-elution of multiple degradants | Improve the chromatographic separation to isolate each degradation product before MS analysis. |
| Lack of reference standards | Synthesize potential degradation products to confirm their identity by comparing their retention times and mass spectra. |
Data Presentation: Predicted Degradation Products
The following table summarizes the predicted degradation products of this compound based on the known degradation of piperazine and piperonyl-containing compounds.
| Degradation Condition | Potential Degradation Products | Molecular Weight | Proposed Structure |
| Acid/Base Hydrolysis | Piperazine | 86.14 | C₄H₁₀N₂ |
| Piperonyl aldehyde | 150.13 | C₈H₆O₃ | |
| Piperonylic acid | 166.13 | C₈H₆O₄ | |
| Oxidation | This compound N-oxide | 236.27 | C₁₂H₁₆N₂O₃ |
| 1-(1,3-Benzodioxol-5-ylcarbonyl)piperazine | 234.25 | C₁₂H₁₄N₂O₃ | |
| Ethylenediamine | 60.10 | C₂H₈N₂ | |
| Thermal Degradation | N-Formylpiperazine | 114.15 | C₅H₁₀N₂O |
| N-(2-Aminoethyl)piperazine | 129.20 | C₆H₁₅N₃ |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies as per ICH guidelines.[10]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place the stock solution in a temperature-controlled oven at 80°C for 48 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Photolytic Degradation:
-
Expose the stock solution to UV light (254 nm) for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Analysis: Analyze all stressed samples, along with a non-stressed control sample, by a validated stability-indicating HPLC-UV/MS method.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and/or Mass Spectrometry (ESI+).
Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: Workflow for forced degradation studies.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 9. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 1-Piperonylpiperazine Derivatization
Welcome to the technical support center for the derivatization of 1-piperonylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful derivatization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for this compound?
A1: The most common derivatization reactions for this compound involve the nucleophilic secondary amine at the N4 position. These reactions are typically N-acylation and N-alkylation, which allow for the introduction of a wide variety of functional groups to the piperazine (B1678402) ring.
Q2: How can I achieve selective mono-derivatization at the N4 position?
A2: this compound already has one nitrogen of the piperazine ring substituted with a piperonyl group, leaving the other nitrogen as a secondary amine available for derivatization. To prevent potential side reactions at the piperonyl group under harsh conditions, it is crucial to use controlled reaction conditions. For unsubstituted piperazine, selective mono-alkylation or mono-acylation can be challenging due to the presence of two reactive secondary amines. One common strategy is to use a large excess of piperazine compared to the alkylating or acylating agent. Another approach involves the use of a protecting group on one of the nitrogens, followed by derivatization and deprotection.
Q3: What are the key parameters to optimize for a successful derivatization reaction?
A3: The key parameters to optimize include the choice of solvent, base, temperature, and reaction time. The nature of the substrate and the derivatizing agent will also significantly influence the optimal conditions. Systematic screening of these parameters is recommended to maximize yield and purity.
Q4: I am observing a significant amount of di-substituted byproduct in my reaction with a different piperazine. How can I minimize this?
A4: While this compound already has one position substituted, in the case of unsubstituted piperazine, the formation of a 1,4-disubstituted byproduct is a common issue. To minimize this, you can:
-
Use a large excess of the piperazine starting material.
-
Slowly add the alkylating or acylating agent to the reaction mixture to maintain a low concentration of the electrophile.
-
Consider using a mono-protected piperazine derivative, such as N-Boc-piperazine, to ensure single substitution, followed by deprotection.
Q5: What are the best methods for purifying my derivatized this compound product?
A5: Purification of the final product is crucial to remove unreacted starting materials, reagents, and byproducts. Common purification techniques include:
-
Column chromatography: Silica (B1680970) gel is a common stationary phase for purifying piperazine derivatives of moderate polarity. A gradient of ethyl acetate (B1210297) in hexanes or dichloromethane (B109758) in methanol (B129727) is a good starting point for the mobile phase.
-
Recrystallization: This technique is effective for purifying solid products. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Potential solvents include ethanol (B145695), isopropanol, or mixtures of ethanol and water.
-
Acid-base extraction: Since the product is a tertiary amine, it can be protonated and extracted into an acidic aqueous layer, leaving non-basic impurities in the organic layer. Basification of the aqueous layer and re-extraction with an organic solvent can then isolate the purified product.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Incorrect Reaction Conditions | Temperature: Some reactions require heating to proceed at an appreciable rate. If the reaction is sluggish at room temperature, try gradually increasing the temperature. Conversely, highly exothermic reactions may require cooling to prevent side reactions. Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. |
| Ineffective Base | The chosen base may not be strong enough to deprotonate the piperazine nitrogen or neutralize the acid byproduct efficiently. For N-acylation with acyl chlorides, a tertiary amine base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) is commonly used. For N-alkylation, inorganic bases like potassium carbonate (K2CO3) or a stronger base like sodium hydride (NaH) in an appropriate solvent may be necessary. |
| Poor Quality Reagents | Moisture: Acyl chlorides and some alkylating agents are sensitive to moisture. Ensure all reagents and solvents are anhydrous. Decomposition: Reagents may have degraded over time. Use freshly opened or properly stored reagents. |
| Poor Solubility of Reactants | The reactants may not be sufficiently soluble in the chosen solvent. Select a solvent that dissolves all reactants. For example, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) are often good choices for these types of reactions. |
Issue 2: Formation of Multiple Products/Impurities
| Possible Cause | Troubleshooting Steps |
| Side Reactions | Over-alkylation/acylation: In some cases, the derivatizing agent can react with other functional groups in the molecule if present. This is less of a concern with the piperonyl group under standard conditions. Elimination Reactions: With certain alkyl halides (especially secondary and tertiary), elimination can compete with substitution, particularly at higher temperatures and with stronger bases. |
| Decomposition of Starting Material or Product | The starting material or the product may be unstable under the reaction conditions (e.g., high temperature, strong acid or base). Try using milder reaction conditions. |
| Impure Starting Materials | Impurities in the starting this compound or the derivatizing agent can lead to the formation of side products. Ensure the purity of your starting materials before beginning the reaction. |
Experimental Protocols
Protocol 1: N-Acylation of this compound with Acetyl Chloride
This protocol describes a general procedure for the N-acetylation of this compound using acetyl chloride.
Materials:
-
This compound
-
Acetyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolve the this compound in anhydrous DCM to a concentration of approximately 0.1-0.5 M.
-
Add triethylamine (1.2 - 1.5 eq.) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
In a separate flask, dissolve acetyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM.
-
Add the solution of acetyl chloride dropwise to the cooled this compound solution over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-16 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by adding deionized water or a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the combined organic phase over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acetyl-1-piperonylpiperazine.
Protocol 2: N-Alkylation of this compound with an Alkyl Halide
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl (B1604629) bromide)
-
Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile (MeCN)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Add anhydrous DMF or MeCN to the flask.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 eq.) to the reaction mixture.
-
The reaction can be stirred at room temperature or heated (e.g., to 60-80 °C) depending on the reactivity of the alkyl halide.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Optimization of N-Acylation of this compound
| Entry | Acylating Agent | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Acetyl Chloride (1.1 eq.) | TEA (1.5) | DCM | 0 to rt | 4 | ~85-95 |
| 2 | Acetic Anhydride (1.2 eq.) | Pyridine | Pyridine | rt | 12 | ~80-90 |
| 3 | Benzoyl Chloride (1.1 eq.) | DIPEA (1.5) | THF | 0 to rt | 6 | ~88-96 |
| 4 | Acetyl Chloride (1.1 eq.) | K₂CO₃ (2.0) | MeCN | rt | 8 | ~70-80 |
Note: Yields are approximate and can vary based on specific reaction scale and purification efficiency.
Table 2: Optimization of N-Alkylation of this compound
| Entry | Alkylating Agent | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Bromide (1.1 eq.) | K₂CO₃ (2.0) | DMF | 80 | 6 | ~90-98 |
| 2 | Ethyl Iodide (1.2 eq.) | K₂CO₃ (2.0) | MeCN | 60 | 12 | ~85-95 |
| 3 | Methyl Iodide (1.5 eq.) | DIPEA (1.5) | THF | rt | 24 | ~80-90 |
| 4 | Benzyl Bromide (1.1 eq.) | NaH (1.2) | THF | 0 to rt | 4 | ~92-99 |
Note: Yields are approximate and can vary based on specific reaction scale and purification efficiency.
Visualizations
Caption: General experimental workflow for the derivatization of this compound.
Caption: A logical workflow for troubleshooting low product yield in derivatization reactions.
Troubleshooting peak tailing in HPLC analysis of 1-piperonylpiperazine
This guide provides troubleshooting assistance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 1-piperonylpiperazine, with a specific focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC, and why is it a concern?
In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1][2] This is a concern because it can lead to inaccurate peak integration, decreased resolution between adjacent peaks, and reduced overall method precision.[2] For regulatory purposes, a peak's symmetry is often quantified by the USP Tailing Factor (Tf), where a value close to 1.0 is ideal, and values greater than 2.0 are generally considered unacceptable.[2]
Q2: My this compound peak is tailing significantly. What is the most likely cause?
The most common cause of peak tailing for basic compounds like this compound is secondary interaction with the stationary phase.[1][3] this compound contains amine functional groups, which are basic. These groups can interact strongly with acidic silanol (B1196071) groups present on the surface of silica-based HPLC columns (like C18), causing the peak to tail.[3][4] This interaction is particularly pronounced at mid-range pH levels where silanol groups are ionized.[1][5]
Q3: How does the mobile phase pH affect the analysis of this compound?
Mobile phase pH is a critical parameter that controls the ionization state of the analyte and the column's silica (B1680970) surface.[6][7]
-
At low pH (e.g., pH 2-3): The silanol groups on the silica surface are protonated (neutral), which minimizes their ability to interact with the positively charged this compound molecule. This is often the most effective way to reduce peak tailing.[3][8]
-
At mid pH (e.g., pH 4-7): Silanol groups become ionized (negatively charged), leading to strong electrostatic interactions with the protonated basic analyte, which is a primary cause of peak tailing.[5]
-
At high pH (e.g., pH > 8): The basic analyte becomes neutral, which can improve peak shape. However, traditional silica-based columns are often unstable at high pH, so a pH-resistant column is required for this approach.[9]
Q4: Can my choice of HPLC column contribute to peak tailing?
Absolutely. The choice of column is crucial for analyzing basic compounds.
-
Column Type: Modern, high-purity silica columns that are "end-capped" are highly recommended. End-capping chemically treats the silica surface to reduce the number of accessible acidic silanol groups, thereby minimizing secondary interactions.[1][2]
-
Column Age and Condition: An old or contaminated column can exhibit increased peak tailing.[2] Column degradation can expose more active silanol sites, and contamination can create alternative interaction points for the analyte. A void at the column inlet can also cause peak distortion for all analytes.[1]
Q5: How can I determine if my column is the source of the peak tailing?
A simple diagnostic test is to inject a neutral compound (e.g., toluene (B28343) or uracil).
-
If the neutral compound's peak is symmetrical, but the this compound peak tails: The problem is likely a chemical interaction between your basic analyte and the column's stationary phase (i.e., silanol interactions).[4]
-
If all peaks, including the neutral compound, are tailing: The issue is likely a physical problem, such as a void in the column, a partially blocked frit, or excessive extra-column volume in the HPLC system (e.g., tubing that is too long or wide).[4][10]
Systematic Troubleshooting Guide
If you are experiencing peak tailing with this compound, follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Evaluate Mobile Phase and Method Parameters
The most common and easily addressable issues relate to the mobile phase chemistry.
Is your mobile phase pH optimized for a basic compound?
As a basic compound, this compound's retention and peak shape are highly dependent on pH. Operating at a pH close to the analyte's pKa can lead to peak distortion.[5][6]
Solution: Adjust Mobile Phase pH
-
Lower the mobile phase pH to between 2.5 and 3.0 using an acidifier like trifluoroacetic acid (TFA) or formic acid. This protonates the silanol groups, minimizing secondary interactions.[8]
-
Ensure your buffer concentration is sufficient (typically 10-50 mM) to control the pH effectively across the column.[2][10]
| pH Range | State of Silica Silanols (Si-OH) | State of this compound (Basic Amine) | Expected Peak Shape |
| Low pH (2-3) | Neutral (Protonated) | Ionized (Positively Charged) | Good (Recommended) |
| Mid pH (4-7) | Ionized (Negatively Charged) | Ionized (Positively Charged) | Poor (Tailing Likely) |
| High pH (>8) | Ionized (Negatively Charged) | Neutral | Good (Requires pH-stable column) |
Are you using a mobile phase additive?
Sometimes, pH adjustment alone is not enough.
Solution: Use a Competitive Base
-
Add a small amount of a competitive base, such as triethylamine (B128534) (TEA), to the mobile phase (typically 0.05-0.1%).[3] TEA is a small basic molecule that will preferentially interact with the active silanol sites, effectively masking them from the this compound analyte.
Step 2: Check the HPLC Column
If mobile phase adjustments do not resolve the issue, the problem may lie with the column itself.
Is your column suitable for basic analytes?
Not all C18 columns are the same. Older, Type-A silica columns have a higher concentration of acidic silanols.
Solution: Select an Appropriate Column
-
Use a modern, end-capped C18 column made from high-purity silica. These are specifically designed to reduce silanol activity.[2][3]
-
Consider columns with alternative stationary phases, such as those with polar-embedded groups, which provide additional shielding of the silica surface.[5]
Is your column old, contaminated, or damaged?
Over time, columns can become contaminated with strongly retained sample components, or a void can form at the inlet.
Solution: Clean or Replace the Column
-
First, try cleaning the column according to the manufacturer's instructions (see Protocol 1).
-
If cleaning does not improve the peak shape, remove the guard column (if used) and re-inject. If the peak shape improves, the guard column has failed and needs replacement.[10]
-
If the problem persists, the analytical column may be irreversibly damaged or at the end of its life and should be replaced.[2]
Step 3: Verify Instrument and Sample Conditions
Less common, but still possible, are issues related to the instrument setup or the sample itself.
Could the sample be overloaded?
Injecting too much sample can saturate the stationary phase, leading to peak distortion that often resembles a "shark fin" or a right triangle.[10][11]
Solution: Reduce Sample Concentration
-
Dilute your sample and re-inject it. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.
Is there a mismatch between the sample solvent and the mobile phase?
If your sample is dissolved in a solvent that is much stronger (e.g., 100% acetonitrile) than your initial mobile phase (e.g., 95% water), it can cause peak distortion.
Solution: Match Sample Solvent to Mobile Phase
-
Ideally, dissolve your sample in the initial mobile phase. If this is not possible due to solubility, use the weakest solvent possible that will still dissolve the sample.[2]
Experimental Protocols
Protocol 1: General Reversed-Phase Column Cleaning
This protocol is a general guideline. Always consult your specific column's care and use manual first.
-
Disconnect the Column from the Detector: This prevents contaminants from flowing into the detector cell.
-
Flush with Mobile Phase (No Buffer): Wash the column with 10-20 column volumes of your mobile phase composition, but without any buffer salts (e.g., if your mobile phase is 50:50 Acetonitrile (B52724):Buffer, wash with 50:50 Acetonitrile:Water).
-
Flush with 100% Acetonitrile: Wash with 20 column volumes of 100% acetonitrile to remove strongly retained hydrophobic compounds.
-
Flush with 100% Isopropanol: Wash with 20 column volumes of 100% isopropanol.
-
(Optional) Flush with 100% Hexane: For very nonpolar contaminants, flush with 20 column volumes of hexane. Crucially, you must then flush again with 20 column volumes of isopropanol before returning to aqueous mobile phases.
-
Re-equilibrate: Flush the column with the initial mobile phase composition (including buffer) until the baseline is stable before use.
Protocol 2: Mobile Phase Preparation with pH Modifier
Accurate and consistent mobile phase preparation is key to reproducible results.
-
Measure Aqueous Component: In a clean glass container, measure out the required volume of HPLC-grade water.
-
Add Buffer Salt (if using): If using a buffer (e.g., phosphate, acetate), add and dissolve the salt completely in the water.
-
Adjust pH: While stirring, slowly add a dilute acid (e.g., 10% formic acid or phosphoric acid in water) dropwise. Monitor the pH with a calibrated pH meter until the target pH (e.g., 2.8) is reached.
-
Add Organic Modifier: Measure and add the required volume of organic solvent (e.g., acetonitrile or methanol).
-
Mix and Degas: Mix the final mobile phase thoroughly. Degas the solution using a vacuum degasser, sonication, or helium sparging to prevent air bubbles in the system.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting peak tailing issues.
Caption: A flowchart for systematic troubleshooting of HPLC peak tailing.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. uhplcs.com [uhplcs.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 5. chromtech.com [chromtech.com]
- 6. moravek.com [moravek.com]
- 7. acdlabs.com [acdlabs.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pharmaguru.co [pharmaguru.co]
Avoiding di-substitution in the synthesis of mono-substituted piperazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of mono-substituted piperazines, with a primary focus on avoiding di-substitution.
Troubleshooting Guide
Problem 1: Significant formation of 1,4-di-substituted piperazine (B1678402) byproduct.
Symptoms:
-
Analysis of the crude reaction mixture (e.g., by LC-MS, GC-MS, or NMR) shows a significant peak corresponding to the di-substituted product alongside the desired mono-substituted product and unreacted piperazine.
-
Difficulty in purifying the mono-substituted product from the di-substituted byproduct due to similar polarities.
Possible Causes and Solutions:
| Possible Cause | Proposed Solution |
| High Reactivity of Mono-substituted Product | The mono-substituted piperazine intermediate is still a potent nucleophile and can react further with the electrophile.[1] |
| Use a large excess of piperazine: Employing a 5- to 10-fold excess of piperazine relative to the electrophile statistically favors mono-substitution.[1][2] This approach is most effective when piperazine is an inexpensive starting material. | |
| Slow addition of the electrophile: Adding the alkylating or arylating agent dropwise, preferably via a syringe pump, at a low temperature (e.g., 0 °C) can help maintain a low concentration of the electrophile, thus minimizing the rate of the second substitution.[1] | |
| Reaction Conditions Favoring Di-substitution | High reaction temperatures and prolonged reaction times can promote the formation of the thermodynamically more stable di-substituted product.[1] |
| Optimize reaction temperature and time: Monitor the reaction progress closely using techniques like TLC or LC-MS. Stop the reaction as soon as the formation of the mono-substituted product is maximized and before significant di-substitution occurs.[1] | |
| Consider milder reaction conditions: Explore alternative synthetic routes that proceed under milder conditions, which may favor the kinetic mono-substituted product.[1] | |
| Equivalent Reactivity of Both Nitrogen Atoms | The two secondary amine groups in piperazine have similar nucleophilicity, leading to a mixture of products. |
| Employ a protecting group strategy: This is often the most reliable method to ensure mono-substitution.[3][4] Protect one nitrogen with a group like tert-butoxycarbonyl (Boc), which allows for the selective functionalization of the other nitrogen. The protecting group can then be removed in a subsequent step.[1][5] | |
| Use of piperazine mono-salt: Reacting the mono-salt of piperazine (e.g., piperazine monohydrochloride or mono-trifluoroacetate) deactivates one nitrogen atom through protonation, making the other nitrogen available for selective substitution.[6][7][8] |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to achieve clean mono-substitution of piperazine?
A1: The most dependable and widely used method is the use of a protecting group.[3][4] The general workflow involves three steps:
-
Mono-protection: Selectively protect one of the piperazine nitrogens. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions.
-
Substitution: Perform the desired substitution reaction (e.g., alkylation, arylation) on the remaining free secondary amine.
-
Deprotection: Remove the protecting group to yield the final mono-substituted piperazine.[1]
This stepwise approach ensures the unambiguous synthesis of the desired product and often simplifies purification.[1]
Q2: I am performing a direct alkylation without protecting groups. What is a good starting point for the piperazine to alkyl halide ratio?
A2: For direct alkylation, a significant excess of piperazine is recommended to statistically favor mono-alkylation. A starting point of 5 to 10 equivalents of piperazine for every 1 equivalent of alkyl halide is a common practice.[1][2] The optimal ratio may need to be determined empirically for your specific substrate.
Q3: Can I avoid protecting groups altogether to shorten my synthetic route?
A3: Yes, several strategies allow for direct mono-substitution. One effective method is the in situ formation of a piperazin-1-ium (B1237378) cation by adding one equivalent of a strong acid like HCl or TFA, or by using a weaker acid like acetic acid as the solvent.[6][7][8] This protonates one nitrogen, reducing its nucleophilicity and directing substitution to the other nitrogen. Another approach is to use a large excess of piperazine, as mentioned in Q2.[1][2] Continuous flow chemistry can also provide precise stoichiometric control, favoring mono-substitution.[3][9]
Q4: My mono-substituted product is water-soluble, making extraction difficult. How can I isolate it?
A4: This is a common issue, especially with smaller, more polar substituents.[4][10] Here are a few strategies:
-
pH adjustment: The aqueous layer can be adjusted to a more basic pH (e.g., 11-12) to deprotonate the piperazine nitrogen, which may increase its solubility in organic solvents like chloroform (B151607) or a mixture of isopropanol/chloroform.[10]
-
Solvent choice: Dichloromethane may not be the best choice for extracting highly polar amines. Try more polar solvents like chloroform or ethyl acetate. Continuous liquid-liquid extraction can also be effective.
-
Salt precipitation: If the product is a salt (e.g., hydrochloride), you may be able to precipitate it from a suitable organic solvent system.
-
Chromatography: Ion-exchange chromatography can be a powerful tool for separating and isolating charged or highly polar compounds.
Q5: What are the best methods for N-alkylation and N-arylation of mono-protected piperazine?
A5:
-
For N-alkylation:
-
Nucleophilic Substitution: Reaction with an alkyl halide (e.g., bromide or iodide) in the presence of a mild base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) in a polar aprotic solvent such as acetonitrile (B52724) or DMF is a standard method.[1][3]
-
Reductive Amination: This is an excellent alternative that avoids the potential for quaternization.[4] It involves reacting the mono-protected piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN).[2][4][11]
-
-
For N-arylation:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and general method for forming C-N bonds between an aryl halide (or triflate) and an amine.[2][12][13] It offers high functional group tolerance.
-
Nucleophilic Aromatic Substitution (SNAr): If the aryl group is sufficiently electron-deficient (e.g., contains nitro or cyano groups), direct substitution of a leaving group (like a fluoride (B91410) or chloride) by the mono-protected piperazine can be achieved, often at elevated temperatures.[2]
-
Experimental Protocols
Protocol 1: Synthesis of N-Boc-piperazine (Mono-protection)
This protocol is optimized to favor the formation of the mono-protected product.
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA) (optional, for salt formation method)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Sodium sulfate (B86663) (Na₂SO₄) or Magnesium sulfate (MgSO₄)
Procedure (Slow Addition Method):
-
In a round-bottom flask, dissolve piperazine (2.0 equivalents) in DCM.[1]
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve Boc₂O (1.0 equivalent) in DCM.
-
Add the Boc₂O solution dropwise to the stirred piperazine solution over a period of 2-3 hours.[3]
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours.[1]
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of Boc₂O.
-
Concentrate the reaction mixture under reduced pressure.
-
The residue will contain a mixture of unreacted piperazine, mono-Boc-piperazine, and di-Boc-piperazine. The products can be separated by column chromatography. Alternatively, an acid-base workup can be employed to separate the basic piperazine and mono-Boc-piperazine from the non-basic di-Boc-piperazine.
Procedure (Acid-Mediated Method): [7]
-
Dissolve piperazine (1.0 equivalent) in methanol (B129727).
-
Cool the solution to 0 °C.
-
Add a solution of trifluoroacetic acid (TFA) (1.0 equivalent) in methanol dropwise.
-
Stir the mixture for 15-30 minutes at 0 °C.
-
Add a solution of Boc₂O (1.0 equivalent) in methanol dropwise.
-
Allow the reaction to stir at room temperature for 3-5 hours.
-
Remove the solvent in vacuo.
-
Add a 5% sodium thiosulfate (B1220275) solution to the residue and extract with a nonpolar solvent (e.g., diethyl ether) to remove the di-Boc byproduct.
-
Adjust the aqueous phase to pH 10 with a NaOH solution and extract multiple times with chloroform or DCM to isolate the mono-Boc-piperazine.[7]
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield 1-Boc-piperazine.
Protocol 2: N-Alkylation of N-Boc-piperazine using Reductive Amination
Materials:
-
N-Boc-piperazine
-
Aldehyde or Ketone
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, as catalyst)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a solution of N-Boc-piperazine (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in DCE or DCM, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Add STAB (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N-alkyl-N'-Boc-piperazine.
Data Summary
Table 1: Comparison of Mono-Boc Protection Methods for Piperazine
| Method | Equivalents of Piperazine | Equivalents of Boc₂O | Acid/Base | Typical Yield of Mono-Boc Product | Reference |
| Slow Addition | 2.0 | 1.0 | None | Variable, requires chromatography | [1] |
| Acid-Mediated (HCl) | 1.0 | 1.0 | 1.0 eq. HCl | 70-80% | [7] |
| Acid-Mediated (TFA) | 1.0 | 1.0 | 1.0 eq. TFA | ~55% (on a more complex diamine) | [7] |
| Flow Chemistry | 1.25 (relative to Boc₂O) | 0.8 | None | ~45% | [9] |
Visualizations
Caption: Comparative workflows for synthesizing mono-substituted piperazines.
Caption: Troubleshooting logic for addressing di-substitution in piperazine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sciforum.net [sciforum.net]
- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Stability of 1-Piperonylpiperazine in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues of 1-piperonylpiperazine in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: Extreme acidic or basic conditions can potentially catalyze the degradation of the piperazine (B1678402) ring.
-
Temperature: Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways.
-
Light: Exposure to UV or ambient light may lead to photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents can promote the degradation of the piperazine moiety.
-
Solvent: The choice of solvent can impact the solubility and stability of the compound. While this compound has moderate solubility in organic solvents, its solubility in water is limited[1].
Q2: What are the expected degradation products of this compound?
A2: Based on studies of piperazine and related structures, degradation of this compound is expected to occur at both the piperazine ring and the piperonyl group.
-
Piperazine Ring Degradation: Under oxidative and thermal stress, the piperazine ring can undergo cleavage and modification to form products such as N-formylpiperazine, ethylenediamine, and 2-oxopiperazine[2][3].
-
Piperonyl Group Degradation: The 1,3-benzodioxole (B145889) (piperonyl) group is generally stable to hydrolysis but can be metabolized or oxidized to form catechols and subsequently other byproducts[4].
Q3: What are the recommended storage conditions for this compound solutions?
A3: To ensure the stability of this compound solutions, it is recommended to:
-
Store solutions at low temperatures (2-8 °C).
-
Protect solutions from light by using amber vials or storing them in the dark.
-
Use freshly prepared solutions for experiments whenever possible.
-
Avoid exposure to strong acids, bases, and oxidizing agents.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in chromatogram | Degradation of this compound | - Prepare fresh solutions and re-analyze. - Review solution preparation and storage conditions. - Perform a forced degradation study to identify potential degradation products. |
| Loss of compound over time in solution | Instability under storage conditions | - Store stock solutions at a lower temperature (e.g., -20 °C). - Aliquot stock solutions to minimize freeze-thaw cycles. - Evaluate the stability in different solvents to find a more suitable one. |
| Inconsistent experimental results | Variable degradation between experiments | - Standardize solution preparation and handling procedures. - Ensure consistent storage times and conditions for all samples. - Use a validated stability-indicating analytical method. |
Quantitative Data Summary
Table 1: Illustrative Degradation of this compound under Forced Degradation Conditions
| Stress Condition | Condition Details | Incubation Time (hours) | Illustrative % Degradation | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60 °C | 24 | ~5% | Piperazine ring fragments |
| Base Hydrolysis | 0.1 M NaOH at 60 °C | 24 | ~8% | Piperazine ring fragments |
| Oxidative | 3% H₂O₂ at RT | 24 | ~15% | N-oxides, 2-oxopiperazine |
| Thermal | 60 °C in water | 48 | ~10% | N-formylpiperazine |
| Photolytic | UV light (254 nm) at RT | 24 | ~20% | Complex mixture |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with a UV detector
2. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Mix 1 mL of stock solution with 9 mL of water. Incubate at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL in methanol) in a quartz cuvette to UV light (254 nm) for 24 hours.
4. Sample Analysis:
-
At the end of the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a representative HPLC method for the analysis of this compound and its potential degradation products.
1. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile: 0.1% Formic acid in water (v/v) with a gradient elution.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 285 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
2. Gradient Program (Illustrative):
| Time (min) | % Acetonitrile | % 0.1% Formic Acid |
| 0 | 20 | 80 |
| 15 | 80 | 20 |
| 20 | 80 | 20 |
| 22 | 20 | 80 |
| 30 | 20 | 80 |
3. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
Visualizations
Caption: Workflow for conducting a forced degradation study.
Caption: Potential degradation pathways of this compound.
References
Scaling up the synthesis of 1-piperonylpiperazine for pilot production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 1-piperonylpiperazine to pilot production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound suitable for pilot-scale production?
A1: The most prevalent and scalable method is the direct N-alkylation of piperazine (B1678402) with piperonyl chloride. This one-step process is generally favored for its simplicity and cost-effectiveness. An alternative route involves the reductive amination of piperonal (B3395001) with piperazine, which can also be considered for scale-up.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: The main challenges include:
-
Controlling Selectivity: Minimizing the formation of the di-substituted byproduct, 1,4-bis(piperonyl)piperazine.
-
Managing Exothermicity: The alkylation reaction is exothermic and requires careful temperature control to prevent runaway reactions and ensure product quality.
-
Product Isolation and Purification: Efficiently isolating and purifying the final product to meet required specifications at a larger scale.
-
Raw Material Handling: Safe handling and charging of piperazine and piperonyl chloride in a pilot plant environment.
Q3: What safety precautions are essential during the pilot production of this compound?
A3: Key safety considerations include:
-
Personal Protective Equipment (PPE): Use of appropriate PPE, such as chemical-resistant gloves, safety goggles, and lab coats, is mandatory.
-
Ventilation: Operations should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.
-
Exothermic Reaction Management: Implement robust temperature monitoring and cooling systems to control the reaction exotherm.
-
Material Handling: Follow established protocols for handling corrosive and irritant materials like piperazine and piperonyl chloride. A safety data sheet (SDS) for all chemicals should be readily available and reviewed by all personnel.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | Incomplete reaction. | - Increase reaction time or temperature moderately, monitoring for byproduct formation.- Ensure adequate mixing to maintain a homogeneous reaction mixture. |
| Sub-optimal molar ratio of reactants. | - Use a significant excess of piperazine (e.g., 5-7 molar equivalents) to favor mono-alkylation.[2] | |
| High Levels of Di-substituted Byproduct | Molar ratio of piperazine to piperonyl chloride is too low. | - Increase the molar excess of piperazine.[2] |
| Localized "hot spots" or poor temperature control. | - Improve agitation and ensure efficient cooling of the reactor. | |
| Method of addition. | - Add piperonyl chloride slowly to the piperazine solution to maintain a constant excess of piperazine. | |
| Product Crystallization Issues | Impurities hindering crystallization. | - Analyze the crude product for byproducts and unreacted starting materials. Consider a pre-purification step if necessary. |
| Incorrect solvent or concentration. | - Perform solubility studies to identify a suitable crystallization solvent system. Ethanol or ethanol/water mixtures are often effective for piperazine derivatives. | |
| Discoloration of Final Product | Presence of impurities or degradation products. | - Purify the product through recrystallization, potentially with the use of activated carbon.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) if oxidation is suspected. |
| Difficulty in Isolating the Product | Product remains in the aqueous phase during work-up. | - Adjust the pH of the aqueous phase to ensure the product is in its free base form before extraction with an organic solvent. |
Experimental Protocols
Key Experiment: Synthesis of this compound via N-Alkylation
This protocol is based on typical conditions for mono-alkylation of piperazine and is intended as a starting point for pilot-scale process development.
Materials:
-
Piperazine (anhydrous)
-
Piperonyl chloride
-
Ethanol (or other suitable solvent like methanol, isopropanol, acetone, chloroform, methylene (B1212753) chloride, ethyl acetate, tetrahydrofuran)[2]
-
Sodium hydroxide (B78521) solution (e.g., 10%)
-
Water
Procedure:
-
Charging the Reactor: In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, charge piperazine and the selected solvent. A molar ratio of piperonyl chloride to piperazine of 1:5 is recommended to favor mono-alkylation.[2]
-
Reaction: While maintaining the temperature at room temperature (or between 0-80°C), slowly add piperonyl chloride to the piperazine solution over a period of 1-2 hours.[2]
-
Reaction Monitoring: Stir the mixture for approximately 4 hours after the addition is complete.[2] Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC, or GC).
-
Work-up:
-
Once the reaction is complete, filter the mixture to remove any precipitated piperazine hydrochloride.
-
Concentrate the filtrate under reduced pressure.
-
Add water to the residue and adjust the pH to approximately 10 with a 10% sodium hydroxide solution.[2]
-
Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic extracts, dry over a suitable drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol.
-
Quantitative Data Summary
| Parameter | Recommended Range | Preferred Condition | Reference |
| Molar Ratio (Piperonyl Chloride:Piperazine) | 1:2.5 to 1:7 | 1:5 | [2] |
| Reaction Temperature | 0 - 80 °C | Room Temperature | [2] |
| Reaction Time | 1 - 8 hours | 4 hours | [2] |
| Solvent | Acetone, Chloroform, Methylene Chloride, Ethyl Acetate, Tetrahydrofuran, Methanol, Ethanol, Isopropanol | Anhydrous Ethanol | [2] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Minimizing impurity formation in 1-piperonylpiperazine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of 1-piperonylpiperazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
The most prevalent impurities encountered during the synthesis of this compound via the reaction of piperazine (B1678402) with a piperonyl halide (e.g., piperonyl chloride) are:
-
1,4-Dipiperonylpiperazine: This is the dialkylated byproduct where both nitrogen atoms of the piperazine ring have reacted with a piperonyl group. Its formation is a common issue in monosubstitution reactions of piperazine.
-
Unreacted Piperazine: Residual starting material that was not consumed during the reaction.
-
Unreacted Piperonyl Chloride (or other piperonyl starting materials): Leftover electrophilic starting material.
-
Piperonyl Alcohol and other degradation products: These can arise from side reactions of the piperonyl starting material, particularly if the reaction is carried out at elevated temperatures or in the presence of moisture.
Q2: What is the primary cause of 1,4-dipiperonylpiperazine formation?
The formation of the dialkylated impurity, 1,4-dipiperonylpiperazine, is primarily due to the high reactivity of the second nitrogen atom of the monosubstituted product (this compound). Key factors that promote this side reaction include:
-
Molar Ratio of Reactants: A low molar ratio of piperazine to piperonyl chloride increases the probability of the desired product reacting again with the electrophile.
-
Reaction Temperature: Higher reaction temperatures can provide the necessary activation energy for the second alkylation to occur more readily.[1]
Q3: How can I minimize the formation of the dialkylated impurity?
Several strategies can be employed to favor the formation of the desired mono-substituted product:
-
Use a Large Excess of Piperazine: Employing a significant molar excess of piperazine (e.g., 5 to 10 equivalents) shifts the reaction equilibrium towards the formation of the monosubstituted product.
-
In-situ Protection of Piperazine: One effective method is the in-situ formation of piperazine monohydrochloride. By reacting one equivalent of piperazine with one equivalent of piperazine dihydrochloride, a solution of piperazine monohydrochloride is formed. This protonates one of the nitrogen atoms, reducing its nucleophilicity and favoring mono-alkylation.
-
Controlled Addition of the Electrophile: Slow, dropwise addition of the piperonyl chloride solution to the piperazine solution helps to maintain a high local concentration of piperazine, thereby reducing the chance of dialkylation.
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature can help to control the reactivity and reduce the rate of the second alkylation reaction.
Q4: What analytical methods are suitable for monitoring the reaction and quantifying impurities?
High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective methods for analyzing the reaction mixture.
-
HPLC-UV: This technique is well-suited for quantifying the desired product and the dialkylated impurity, as both compounds possess a UV-active piperonyl group. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.
-
GC-MS: GC-MS is useful for identifying and quantifying a broader range of potential impurities, including unreacted starting materials and volatile byproducts.
Troubleshooting Guides
Problem 1: High Levels of 1,4-Dipiperonylpiperazine Detected
| Potential Cause | Recommended Action | Expected Outcome |
| Insufficient excess of piperazine. | Increase the molar ratio of piperazine to piperonyl chloride to at least 5:1. | The increased concentration of piperazine will statistically favor the reaction with the starting electrophile over the monosubstituted product, thus reducing dialkylation. |
| Reaction temperature is too high. | Lower the reaction temperature. For example, if the reaction was conducted at reflux, try running it at room temperature or even 0°C. | Reduced thermal energy will decrease the rate of the second alkylation reaction more significantly than the first, improving selectivity for the mono-alkylated product. |
| Rapid addition of piperonyl chloride. | Add the piperonyl chloride solution dropwise to the piperazine solution over an extended period (e.g., 1-2 hours) with vigorous stirring. | This maintains a high local excess of piperazine throughout the reaction, minimizing the opportunity for the formed this compound to react with the electrophile. |
Problem 2: Significant Amount of Unreacted Piperazine in the Final Product
| Potential Cause | Recommended Action | Expected Outcome |
| Incomplete reaction. | Increase the reaction time or slightly increase the reaction temperature (while monitoring for dialkylation). | Allows the reaction to proceed to completion, consuming more of the starting piperazine. |
| Inefficient work-up and purification. | During the work-up, perform an acid wash (e.g., with dilute HCl) to extract the basic piperazine into the aqueous layer. The desired product, being less basic, will remain in the organic layer. | Separation of the more basic unreacted piperazine from the product. |
| Insufficient amount of piperonyl chloride used. | Ensure the molar ratio of piperonyl chloride to piperazine is appropriate for the desired conversion, especially if not using a large excess of piperazine. | A stoichiometric or slight excess of the limiting reagent will drive the reaction towards completion. |
Experimental Protocols
Key Experiment: Synthesis of this compound with Minimized Impurity Formation
This protocol is adapted from the synthesis of analogous N-benzylpiperazine and is designed to favor mono-alkylation.
Materials:
-
Piperazine (anhydrous)
-
Piperonyl chloride
-
Ethanol (B145695) (anhydrous)
-
Toluene
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (B78521) solution
Procedure:
-
Preparation of Piperazine Solution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve a significant molar excess of piperazine (e.g., 5 equivalents) in anhydrous ethanol.
-
Preparation of Piperonyl Chloride Solution: In a separate beaker, dissolve piperonyl chloride (1 equivalent) in toluene.
-
Reaction: Cool the piperazine solution in an ice bath. Slowly add the piperonyl chloride solution dropwise from the dropping funnel to the stirred piperazine solution over 1-2 hours.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or HPLC-UV to determine the consumption of the starting material and the formation of the product and byproducts.
-
Work-up:
-
Once the reaction is complete, remove the ethanol by rotary evaporation.
-
Dissolve the residue in a mixture of water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer.
-
Wash the organic layer with a dilute HCl solution to remove unreacted piperazine.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization to remove any remaining impurities.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and the formation of the dialkylated impurity.
References
Validation & Comparative
A Comparative Neuropharmacological Guide: 1-Piperonylpiperazine vs. Benzylpiperazine
This guide provides a detailed comparison of the neuropharmacological properties of 1-piperonylpiperazine (1-PP), also known as 1-(3,4-methylenedioxybenzyl)piperazine (MDBZP), and 1-benzylpiperazine (B3395278) (BZP). While both are synthetic derivatives of piperazine, their interaction with neural systems and the extent of their scientific characterization differ significantly. This document is intended for researchers, scientists, and professionals in drug development.
Introduction and Overview
Benzylpiperazine (BZP) is a well-documented central nervous system (CNS) stimulant that has been widely used as a recreational drug.[1] Its effects are often compared to those of amphetamine, producing euphoria, alertness, and sympathomimetic responses.[2][3] Consequently, its neuropharmacology, including its interactions with monoamine transporters and receptors, has been extensively studied.
Mechanism of Action: A Tale of Two Compounds
The primary mechanism of action for BZP involves the modulation of monoamine neurotransmitters—dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and to a much lesser extent, serotonin (B10506) (5-HT). It functions as both a releasing agent and a reuptake inhibitor at their respective transporters.[2][5] This multifaceted activity has led to it being described as a "messy drug".[3]
Data regarding the specific mechanism of action for 1-PP is largely absent from the scientific literature.
Monoamine Transporter Interactions
BZP displays a clear preference for inducing the release of norepinephrine and dopamine over serotonin. Its potency as a releasing agent is approximately 10- to 20-times lower than that of amphetamine.[3] The half-maximal effective concentrations (EC₅₀) for neurotransmitter release highlight this preference.
For this compound, equivalent experimental data on monoamine transporter interaction is not available in published literature.
Table 1: Comparative Potency for Monoamine Release
| Compound | Dopamine Transporter (DAT) Release EC₅₀ (nM) | Norepinephrine Transporter (NET) Release EC₅₀ (nM) | Serotonin Transporter (SERT) Release EC₅₀ (nM) |
| Benzylpiperazine (BZP) | 175[1] | 62[1] | 6050[1] |
| This compound (1-PP) | Data Not Available | Data Not Available | Data Not Available |
Receptor Binding Profile
Beyond its action on transporters, BZP also interacts directly with several receptor systems. It functions as a non-selective agonist at various serotonin receptors, with its activity at 5-HT₂A receptors potentially contributing to mild hallucinogenic effects at high doses.[1] Furthermore, BZP acts as an antagonist at α₂-adrenergic receptors, which inhibits the negative feedback loop for norepinephrine release and further enhances noradrenergic activity.[1]
Comprehensive receptor binding affinity data (Kᵢ or IC₅₀ values) for this compound are currently unavailable.
Table 2: Comparative Receptor Binding Affinities
| Compound | Receptor Target | Affinity (Kᵢ or IC₅₀ in nM) | Functional Activity |
| Benzylpiperazine (BZP) | 5-HT₂A | Data Not Available | Agonist[1] |
| 5-HT₂B | Data Not Available | Partial Agonist / Antagonist[1] | |
| 5-HT₃ | Data Not Available | Agonist[1] | |
| α₂-Adrenergic | Data Not Available | Antagonist[1] | |
| This compound (1-PP) | All relevant targets | Data Not Available | Data Not Available |
Visualizing the Mechanisms and Workflows
Signaling and Logical Pathways
The following diagrams illustrate the known neuropharmacological pathway for BZP and the characterized role of 1-PP as a synthetic intermediate.
Caption: Neuropharmacological actions of Benzylpiperazine (BZP).
Caption: Characterized roles of this compound (1-PP).
Experimental Protocols
The quantitative data presented in this guide are typically derived from standardized in vitro assays. Below are detailed methodologies for two key experimental types.
Protocol: In Vitro Monoamine Release Assay
This assay measures a compound's ability to induce the release of neurotransmitters from pre-loaded nerve terminals (synaptosomes).
-
Synaptosome Preparation:
-
Brain tissue (e.g., rat striatum for dopamine, hippocampus for serotonin) is rapidly dissected and homogenized in ice-cold sucrose (B13894) buffer.
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
The resulting supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the synaptosomes. The pellet is washed and resuspended in a physiological buffer.
-
-
Radiolabel Loading:
-
Synaptosomes are incubated with a low concentration of a radiolabeled monoamine (e.g., [³H]dopamine or [³H]serotonin) for a set period (e.g., 15-30 minutes) at 37°C to allow for active uptake via transporters.
-
-
Release Experiment:
-
The loaded synaptosomes are washed to remove excess extracellular radiolabel and then layered onto a filter in a superfusion apparatus.
-
The synaptosomes are continuously superfused with warm, oxygenated buffer to establish a stable baseline of radiolabel efflux.
-
Fractions of the superfusate are collected at regular intervals (e.g., every 5 minutes).
-
After establishing a baseline, the buffer is switched to one containing various concentrations of the test compound (e.g., BZP).
-
Superfusion continues, and fractions are collected to measure the peak release of the radiolabel induced by the compound.
-
At the end of the experiment, a releasing agent like tyramine (B21549) or a depolarizing stimulus (e.g., high potassium) is often used to confirm the viability of the preparation.
-
-
Data Analysis:
-
The radioactivity in each collected fraction is quantified using liquid scintillation counting.
-
The amount of release is expressed as a percentage of the total radiolabel present in the synaptosomes.
-
Dose-response curves are generated, and EC₅₀ values are calculated using non-linear regression analysis.
-
Caption: Experimental workflow for an in vitro monoamine release assay.
Protocol: Radioligand Receptor Binding Assay
This assay determines the affinity of a compound for a specific receptor by measuring its ability to compete with a known high-affinity radioligand.[6][7]
-
Membrane Preparation:
-
Competition Binding:
-
In a multi-well plate, a fixed concentration of the specific radioligand (e.g., [³H]ketanserin for 5-HT₂A receptors) is added to each well.
-
Increasing concentrations of the unlabeled test compound (the "competitor," e.g., BZP) are added to different wells.
-
A set of wells receives a high concentration of a known unlabeled ligand to determine non-specific binding (NSB).
-
The prepared membranes are added to all wells, and the plate is incubated at a specific temperature for a duration sufficient to reach equilibrium (e.g., 60 minutes at 30°C).[6]
-
-
Separation and Detection:
-
The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes (and any bound radioligand) while allowing the unbound radioligand to pass through.[6]
-
The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.[6]
-
The filters are dried, and a scintillation cocktail is added. The amount of radioactivity trapped on each filter is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding for each well.
-
The data are plotted as the percentage of specific binding versus the log concentration of the competitor compound.
-
A sigmoidal competition curve is fitted to the data using non-linear regression to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
The IC₅₀ is converted to an affinity constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[6]
-
Conclusion
The neuropharmacological profiles of Benzylpiperazine (BZP) and this compound (1-PP) are markedly different, primarily in the degree to which they have been scientifically characterized. BZP is a potent monoamine releasing agent with a clear preference for norepinephrine and dopamine systems, supplemented by direct actions on adrenergic and serotonergic receptors. This profile is consistent with its known stimulant and euphoric effects. In stark contrast, 1-PP lacks a defined neuropharmacological profile in the public domain. Its primary documented role is in chemical synthesis, and while it has been peripherally investigated in neurotoxicity studies, its direct effects on monoamine transporters and CNS receptors remain to be elucidated. For researchers, this highlights BZP as a tool compound with a known, albeit complex, mechanism of action, whereas 1-PP represents an uncharacterized entity requiring foundational pharmacological investigation.
References
- 1. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 2. N-Benzylpiperazine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 3. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Comparing the efficacy of 1-piperonylpiperazine derivatives as serotonin receptor ligands.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of 1-piperonylpiperazine derivatives and other arylpiperazines as ligands for various serotonin (B10506) (5-HT) receptors. The information is compiled from multiple studies to facilitate a comprehensive understanding of their structure-activity relationships and potential as therapeutic agents. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction to this compound Derivatives
The 1-arylpiperazine scaffold is a versatile structural motif found in numerous centrally acting agents, demonstrating a wide range of pharmacological activities. Within this class, this compound derivatives have been a subject of interest for their interaction with serotonin receptors. The piperazine (B1678402) moiety often plays a crucial role in the binding of these ligands to their target receptors and contributes to a favorable pharmacokinetic profile for central nervous system penetration.[1] Modifications of the aryl group and substitutions on the second nitrogen of the piperazine ring have been extensively explored to modulate affinity and selectivity for different 5-HT receptor subtypes, including the 5-HT1A, 5-HT2A, 5-HT2C, and 5-HT7 receptors.[2][3]
Comparative Efficacy Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of various arylpiperazine derivatives for different serotonin receptor subtypes. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.
Table 1: Binding Affinities (Ki, nM) of Arylpiperazine Derivatives at Serotonin Receptors
| Compound | 5-HT1A | 5-HT2A | 5-HT7 | Reference Compound(s) |
| 1-(2-Methoxyphenyl)piperazine | 35 | - | - | TFMPP (Ki = 20 nM) |
| 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine | 0.6 | - | - | 5-HT |
| N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 1.2 | - | - | 5-CT (Ki = 0.5 nM) |
| N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine | 21.3 | - | - | 5-CT (Ki = 0.5 nM) |
| Compound 9b (long-chain arylpiperazine) | 23.9 | 39.4 | 45.0 | - |
| Compound 12a (long-chain arylpiperazine) | 41.5 | 315 | 42.5 | - |
| Compound 6a (piperazine derivative) | 1.28 | - | - | - |
Note: "-" indicates data not available in the cited sources.
Table 2: Functional Activity (EC50/IC50, nM) of Arylpiperazine Derivatives
| Compound | Receptor | Assay Type | Activity | Value (nM) |
| Quipazine | 5-HT3 | [14C]guanidinium uptake | Agonist | - |
| Compound 5j | 5-HT3 | [14C]guanidinium uptake | Agonist | Similar to Quipazine |
| Compound 5b | 5-HT3 | [14C]guanidinium uptake | Partial Agonist | ~0.25 |
| Compound 5c | 5-HT3 | [14C]guanidinium uptake | Antagonist | ~8 (IC50) |
Note: "-" indicates the specific value was not provided in the abstract.
Experimental Protocols
The characterization of this compound derivatives and other serotonin receptor ligands typically involves a combination of in vitro binding and functional assays.
Radioligand Binding Assays
Radioligand binding assays are fundamental in determining the affinity of a compound for a specific receptor.[4]
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a serotonin receptor subtype.
Materials:
-
Cell membranes expressing the target serotonin receptor (e.g., from transfected cell lines or specific brain regions like the frontal cortex for 5-HT2A).[5]
-
A specific radioligand (e.g., [3H]Ketanserin for 5-HT2A receptors).[5]
-
Test compounds (this compound derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[5]
-
Non-specific binding control (a high concentration of a known ligand).
-
Glass fiber filters and a cell harvester for filtration.[5]
-
Scintillation counter.[5]
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a buffer and centrifuge to isolate the membrane fraction containing the receptors. Resuspend the membrane pellet in an appropriate buffer and determine the protein concentration.[5]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled competing ligand).[5]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium. The incubation time and temperature will depend on the specific receptor and radioligand.[5]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.[5]
-
Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.[5]
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays
Functional assays are employed to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor and to quantify its potency (EC50) or efficacy.
1. Calcium Mobilization Assay (for Gq-coupled receptors like 5-HT2A):
Objective: To measure the increase in intracellular calcium concentration following receptor activation.[6]
Procedure:
-
Cell Culture: Use cells stably expressing the serotonin receptor of interest (e.g., HEK293 cells).[7]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of the test compound to the cells.
-
Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).
2. Phosphoinositide Hydrolysis Assay (for Gq-coupled receptors):
Objective: To measure the accumulation of inositol (B14025) phosphates (IPs), a downstream product of Gq protein activation.[8]
Procedure:
-
Cell Labeling: Label cells expressing the target receptor with [3H]myo-inositol.
-
Compound Stimulation: Incubate the labeled cells with various concentrations of the test compound in the presence of LiCl (to inhibit inositol monophosphatase).
-
Extraction and Separation: Lyse the cells and separate the inositol phosphates using anion-exchange chromatography.
-
Quantification: Quantify the amount of [3H]inositol phosphates using a scintillation counter.
-
Data Analysis: Determine the EC50 value from the concentration-response curve.
3. cAMP Accumulation/Inhibition Assay (for Gs/Gi-coupled receptors like 5-HT1A):
Objective: To measure the modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels following receptor activation.
Procedure:
-
Cell Treatment: Treat cells expressing the receptor with the test compound. For Gi-coupled receptors, co-stimulation with an adenylyl cyclase activator like forskolin (B1673556) is necessary.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA).
-
Data Analysis: For Gi-coupled receptors, the IC50 value (concentration that inhibits 50% of the forskolin-stimulated cAMP production) is determined. For Gs-coupled receptors, the EC50 value for cAMP accumulation is calculated.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathway for G-protein coupled serotonin receptors and a typical workflow for ligand characterization.
Caption: Generalized G-protein coupled serotonin receptor signaling pathway.
Caption: Typical experimental workflow for serotonin receptor ligand characterization.
References
- 1. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. New arylpiperazines with flexible versus partly constrained linker as serotonin 5-HT(1A)/5-HT(7) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. innoprot.com [innoprot.com]
- 7. Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
A Comparative Guide to the Validation of Analytical Methods for 1-Piperonylpiperazine Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of 1-piperonylpiperazine, a key chemical intermediate, is crucial for ensuring product quality, safety, and efficacy. This guide provides a comparative analysis of various analytical methodologies, offering insights into their performance based on experimental data. The selection of an appropriate analytical technique is critical and depends on factors such as the sample matrix, required sensitivity, and available instrumentation.
The most common analytical techniques for the quantification of piperazine (B1678402) derivatives include High-Performance Liquid Chromatography (HPLC) with various detectors (UV, Mass Spectrometry), and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] Due to the physicochemical properties of piperazine, such as its hydrophilic nature and lack of a strong chromophore, direct analysis can be challenging, often necessitating derivatization to enhance detection.[3]
Comparison of Analytical Methods
The performance of different analytical methods can be evaluated based on key validation parameters, including linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).[1] The following tables summarize validation data from various studies on piperazine derivatives, providing a baseline for method selection.
Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
This method often requires a derivatization step to introduce a UV-active chromophore to the piperazine molecule, allowing for sensitive detection.[3][4] A common derivatizing agent is 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl).[4][5]
| Parameter | Result | Reference |
| Linearity Range | 30 - 350 ppm | [1][4] |
| Accuracy (% Recovery) | 104.87 - 108.06% | [1][5] |
| Precision (% RSD) | < 4.0 | [1][5] |
| Limit of Detection (LOD) | 30 ppm | [1] |
| Limit of Quantification (LOQ) | 90 ppm | [1] |
Table 2: High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) Detection
LC-MS methods offer high sensitivity and selectivity, making them suitable for complex matrices and for detecting low concentrations of the analyte without derivatization.[1][6]
| Parameter | Cation-Exchange LC-MS/MS | Reversed-Phase LC-MS/MS | LC-QTOF/MS | Reference |
| Linearity Range | 0.001 - 1 ng/mg tissue | 0.001 - 1 ng/mg tissue | 10.0 - 900.0 ng/mL | [1][7] |
| Precision (% RSD) | < 15 | < 15 | < 15 | [1][7] |
| Accuracy (% Recovery) | 85-115% | 85-115% | 85-115% | [1][7] |
| Limit of Quantification (LOQ) | 0.001 ng/mg tissue | 0.001 ng/mg tissue | 10.0 ng/mL | [1][7] |
Table 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of piperazine derivatives. It often requires derivatization to improve the volatility and thermal stability of the analyte.[8][9]
| Parameter | Result (for BZP and TFMPP in plasma) | Reference |
| Linearity Range | 0 - 10 µg/mL | [9] |
| Accuracy (% Recovery) | 79 - 96% | [9] |
| Precision (% RSD) | < 15 | [8] |
| Limit of Detection (LOD) | 0.004 µg/mL | [9] |
| Limit of Quantification (LOQ) | 0.016 µg/mL | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods.[1] Below are generalized protocols for the key analytical techniques discussed.
HPLC-UV Method with Derivatization
This method is suitable for determining trace amounts of piperazine in active pharmaceutical ingredients (APIs).[3]
-
Derivatization: React the piperazine sample with a solution of NBD-Cl to form a stable, UV-active derivative.[4][5]
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column, such as a C18.[1]
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.[1]
-
Flow Rate: Typically 1.0 mL/min.[5]
-
Detection: UV detection at the wavelength of maximum absorbance for the derivative (e.g., 340 nm for the NBD-Cl derivative).[5]
-
-
Quantification: The piperazine peak is quantified based on the peak area response from standard solutions.[3]
LC-MS/MS Method
This method is highly sensitive and selective, making it ideal for complex biological matrices.[1][10]
-
Sample Preparation: Sample preparation may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove matrix interferences.[7][9]
-
Chromatographic Conditions:
-
Mobile Phase: A gradient mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer containing a modifier like formic acid or ammonium (B1175870) formate.[7][11]
-
Mass Spectrometry Detection:
GC-MS Method
This technique is well-suited for volatile and thermally stable compounds, though derivatization is often necessary for piperazines.[8]
-
Sample Preparation and Derivatization: Extraction from the sample matrix followed by derivatization (e.g., perfluoroacylation) to increase volatility.[9]
-
Chromatographic Conditions:
-
Mass Spectrometry Detection:
Method Validation Workflow
The cross-validation of analytical methods is a systematic process to ensure that different analytical procedures provide equivalent results.[1] The following diagram illustrates a generalized workflow for the validation of an analytical method.
Caption: Generalized workflow for analytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.direct [scholars.direct]
- 9. scholars.direct [scholars.direct]
- 10. mdpi.com [mdpi.com]
- 11. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs [mdpi.com]
- 12. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Comparative study of different synthetic routes to 1-piperonylpiperazine.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three distinct synthetic routes to 1-piperonylpiperazine, a versatile building block in the development of pharmaceuticals and other bioactive molecules. The following sections detail the methodologies, quantitative data, and visual representations of each pathway, offering insights into their respective advantages and disadvantages to aid in the selection of the most appropriate synthetic strategy.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Nucleophilic Substitution | Route 2: Reductive Amination | Route 3: Buchwald-Hartwig Amination |
| Starting Materials | Piperonyl chloride, Piperazine (B1678402) | Piperonal (B3395001), Piperazine | 5-(Bromomethyl)-1,3-benzodioxole, Piperazine |
| Key Reagents | Base (e.g., K₂CO₃, Et₃N) | Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., NaOtBu) |
| Solvent | Ethanol (B145695), Acetonitrile (B52724), or DMF | Dichloromethane (B109758) (DCM) or 1,2-Dichloroethane (B1671644) (DCE) | Toluene (B28343) or Dioxane |
| Reaction Temperature | Room temperature to reflux | Room temperature | 80-110 °C |
| Reaction Time | 2-12 hours | 1-4 hours | 12-24 hours |
| Reported Yield | 60-85% | 75-90% | 80-95% |
| Product Purity | Good to high (after purification) | High | High |
| Key Advantages | Cost-effective, readily available starting materials. | Mild reaction conditions, high yields, good functional group tolerance. | High yields, excellent functional group tolerance, applicable to a wide range of substrates. |
| Key Disadvantages | Potential for over-alkylation (di-substitution), requires purification. | Use of a specialized and moisture-sensitive reducing agent. | Expensive catalyst and ligands, requires inert atmosphere. |
Visualizing the Synthetic Pathways
Logical Flow of Synthesis Comparison
Caption: A flowchart illustrating the comparative analysis of different synthetic routes to this compound.
Route 1: Nucleophilic Substitution
This classical and straightforward approach involves the direct reaction of an amine (piperazine) with an alkyl halide (piperonyl chloride). The reaction proceeds via an SN2 mechanism where the nucleophilic nitrogen of piperazine attacks the electrophilic benzylic carbon of piperonyl chloride, displacing the chloride ion. An excess of piperazine or the use of a non-nucleophilic base is often employed to minimize the formation of the di-substituted byproduct.
Experimental Protocol
-
Reaction Setup: To a solution of piperazine (2.5 equivalents) in a suitable solvent such as ethanol or acetonitrile (10 mL per gram of piperonyl chloride), add a base like potassium carbonate or triethylamine (B128534) (1.2 equivalents).
-
Addition of Alkyl Halide: Slowly add a solution of piperonyl chloride (1 equivalent) in the same solvent to the reaction mixture at room temperature with vigorous stirring.
-
Reaction: Stir the mixture for 2-12 hours at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a white to pale yellow solid.
Caption: Synthetic scheme for the nucleophilic substitution route to this compound.
Route 2: Reductive Amination
Reductive amination offers a milder alternative to direct alkylation and typically provides higher yields with fewer side products. This one-pot reaction involves the initial formation of an iminium ion intermediate from the condensation of piperonal and piperazine, which is then reduced in situ by a selective reducing agent, sodium triacetoxyborohydride, to yield the final product.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve piperonal (1 equivalent) and piperazine (1.2 equivalents) in a chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (15 mL per gram of piperonal).
-
Formation of Iminium Ion: Stir the solution at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain room temperature.
-
Reaction: Stir the reaction mixture for 1-4 hours at room temperature, monitoring its completion by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by column chromatography if necessary.
Caption: Synthetic pathway for the reductive amination route to this compound.
Route 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a modern and powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method is particularly useful for coupling amines with aryl halides or triflates and is known for its high yields and broad substrate scope. For the synthesis of this compound, this would involve the coupling of piperazine with a suitable piperonyl halide, such as 5-(bromomethyl)-1,3-benzodioxole.
Experimental Protocol
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine (B1218219) ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equivalents).
-
Addition of Reagents: Add piperazine (1.2 equivalents) and 5-(bromomethyl)-1,3-benzodioxole (1 equivalent) to the flask, followed by the addition of a dry, degassed solvent such as toluene or dioxane (10 mL per gram of the bromide).
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable solvent like ethyl acetate (B1210297) and filter through a pad of Celite to remove the catalyst.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
A Comparative Analysis of the Biological Activities of 1-Piperonylpiperazine and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of the synthetic compound 1-piperonylpiperazine and its primary metabolites. This compound, also known as 1-(3,4-methylenedioxybenzyl)piperazine (MDBP), is a derivative of piperazine (B1678402) with known psychoactive and other biological effects. Understanding the pharmacological and toxicological profiles of its metabolites is crucial for a complete assessment of its in vivo actions and potential for therapeutic development or abuse.
Metabolic Pathway of this compound
The metabolism of this compound primarily occurs in the liver and involves several key enzymatic reactions. Based on studies in rats, the main metabolic pathways include demethylenation of the methylenedioxy group, N-dealkylation, and degradation of the piperazine ring.[1][2]
The major identified metabolites are:
-
N-(4-hydroxy-3-methoxybenzyl)piperazine: Formed through the opening of the methylenedioxy ring followed by methylation.
-
Piperazine: Resulting from the cleavage of the bond between the benzyl (B1604629) group and the piperazine ring (N-dealkylation).
-
N-(3,4-methylenedioxybenzyl)ethylenediamine: A product of the breakdown of the piperazine ring.
-
3,4-methylenedioxybenzylamine: Another degradation product of the piperazine moiety.
These metabolites can undergo further conjugation with glucuronic acid or sulfate (B86663) before excretion.[1]
References
A Comparative Analysis of 1-Piperonylpiperazine-Based Compounds: In Vitro Efficacy vs. In Vivo Performance
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Therapeutic Potential of 1-Piperonylpiperazine Derivatives
The this compound moiety is a versatile scaffold that has been incorporated into a wide range of compounds exhibiting diverse pharmacological activities, including anticancer and antipsychotic effects. Understanding the translation of in vitro potency to in vivo efficacy is a critical step in the drug development pipeline. This guide provides a comparative analysis of the in vitro and in vivo performance of this compound-based compounds and their close analogs, supported by experimental data and detailed methodologies.
In Vitro vs. In Vivo Efficacy: A Tale of Two Environments
While in vitro assays provide a controlled environment to assess the direct cellular effects of a compound, the in vivo setting introduces complex physiological factors such as absorption, distribution, metabolism, and excretion (ADME). This guide delves into the available data to draw correlations and highlight discrepancies between the performance of these compounds in the laboratory and in living organisms.
Anticancer Activity: From Cell Lines to Tumor Models
Numerous this compound derivatives have demonstrated promising cytotoxic effects against various cancer cell lines in vitro. However, comprehensive studies that directly compare these findings with in vivo tumor growth inhibition are limited. This section presents available data on piperazine-based compounds to illustrate the in vitro-in vivo correlation.
Quantitative Data Summary: Anticancer Activity
| Compound ID | Derivative Class | In Vitro Assay | Cell Line | IC50/GI50 (µM) | In Vivo Model | In Vivo Efficacy |
| Compound 1 | 4-(benzo[1][2]dioxol-5-ylmethyl) piperazine (B1678402) amide | MTT Assay | MDA-MB-231 (Breast Cancer) | 11.3 | Not Reported | Not Reported |
| Compound 23 | Vindoline-piperazine conjugate | NCI-60 Cell Line Screen | MDA-MB-468 (Breast Cancer) | 1.00 (GI50) | Not Reported | Not Reported |
| Compound 25 | Vindoline-piperazine conjugate | NCI-60 Cell Line Screen | HOP-92 (Non-Small Cell Lung Cancer) | 1.35 (GI50) | Not Reported | Not Reported |
| Compound 78 | N-Alkylated piperazine | Cytotoxicity Assay | PC-3 (Prostate Carcinoma) | - | Mouse Xenograft | Up to 74.7% tumor growth inhibition at 30 mg/kg/day[2] |
Note: Direct in vivo data for Compounds 1, 23, and 25 were not available in the reviewed literature. Compound 78, an N-alkylated piperazine derivative, is included to illustrate an example of a compound with both in vitro and in vivo anticancer data.
Antipsychotic Potential: From Receptor Binding to Behavioral Models
The this compound scaffold is also a key component in compounds designed for antipsychotic activity. The in vitro evaluation of these compounds typically involves assessing their binding affinity to dopamine (B1211576) (D2) and serotonin (B10506) (5-HT2A) receptors, key targets in the treatment of psychosis. The in vivo efficacy is then evaluated using animal models that mimic psychotic behaviors.
Quantitative Data Summary: Antipsychotic-like Activity
| Compound Class | In Vitro Assay | Target Receptors | In Vitro Affinity (Ki, nM) | In Vivo Model | In Vivo Effect |
| Piperazinylalkyl heterocycles | Radioligand Binding | D2, 5-HT1A | Varies (some <1 nM for 5-HT1A) | Conditioned Avoidance Response (CAR) in rats | Orally active in inhibiting CAR[3] |
| Aryl-piperidine derivatives | Radioligand Binding | D2, 5-HT1A, 5-HT2A | Dual D2/5-HT1A antagonism | Not specified in abstract | Good metabolic stability and BBB penetration in mice[4] |
Note: Specific this compound derivatives with a complete in vitro to in vivo antipsychotic profile were not prominently featured in the initial search results. The data presented is for broader classes of piperazine derivatives to highlight the evaluation process.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
In Vivo Tumor Xenograft Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.
-
Cell Implantation: Human cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Mice are randomized into control and treatment groups. The test compound is administered via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Efficacy Evaluation: At the end of the study, the tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group.
In Vivo Apomorphine-Induced Climbing Mouse Model
This behavioral model is used to screen for potential antipsychotic activity.
-
Acclimatization: Mice are individually placed in wire mesh cages and allowed to acclimate for a period of time.
-
Compound Administration: The test compound or vehicle is administered to the mice.
-
Apomorphine Challenge: After a specific pretreatment time, mice are challenged with apomorphine, a dopamine agonist that induces climbing behavior.
-
Behavioral Scoring: The time spent climbing is recorded for a set duration (e.g., 30 minutes).
-
Data Analysis: The ability of the test compound to reduce apomorphine-induced climbing is indicative of its potential antipsychotic efficacy.
Visualizing the Pathways
Generalized Anticancer Mechanism of Action
Caption: Proposed mechanism for anticancer piperazine compounds.
Experimental Workflow for In Vitro to In Vivo Anticancer Drug Screening
Caption: Workflow from in vitro screening to in vivo evaluation.
Conclusion
The this compound scaffold continues to be a promising starting point for the development of novel therapeutic agents. While in vitro assays are invaluable for initial screening and mechanism of action studies, the data presented underscores the critical importance of in vivo models to assess the true therapeutic potential of these compounds. A significant gap in the literature exists in studies that provide a direct and comprehensive comparison of in vitro and in vivo data for the same this compound derivatives. Future research should focus on bridging this gap to facilitate a more efficient translation of promising compounds from the bench to the clinic.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. Piperazinylalkyl heterocycles as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of aryl-piperidine derivatives as potential antipsychotic agents using molecular hybridization strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Purity of Commercial 1-Piperonylpiperazine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the purity of starting materials is a critical factor that can significantly impact experimental outcomes and the quality of final products. This guide provides a comparative analysis of the purity of commercially available 1-piperonylpiperazine, a versatile building block in the synthesis of various pharmaceutical agents. This analysis is supported by a proposed analytical method for purity determination and an overview of potential impurities.
Comparison of Commercial this compound Purity
The purity of this compound from various suppliers is a key consideration for its application in research and development. A review of commercially available products indicates that the typical purity offered by major chemical suppliers is consistently high, generally at or above 97%. Some suppliers also offer a higher grade with purity specifications of 99% or greater. The most common analytical techniques cited for purity assessment are titration and High-Performance Liquid Chromatography (HPLC).
| Supplier/Brand | Advertised Purity | Analysis Method | Potential Impurities |
| Supplier A | ≥97% | Titration | Unreacted starting materials, disubstituted byproducts |
| Supplier B | >97.0% (T) | Titration | Unspecified |
| Supplier C | 97% | Not Specified | Unspecified |
| Supplier D | 99%+ | HPLC | Residual solvents, synthesis-related impurities |
| Supplier E | 99.00% | Not Specified | Unspecified |
Understanding Potential Impurities
The most common synthetic route to this compound involves the reaction of piperazine (B1678402) with piperonyl chloride. Based on this synthesis, the primary potential impurities include:
-
Piperazine: An unreacted starting material.
-
Piperonyl Chloride: An unreacted starting material.
-
1,4-bis(piperonyl)piperazine: A disubstituted byproduct formed by the reaction of piperonyl chloride with both nitrogen atoms of the piperazine ring.
-
Other Synthesis-Related Impurities: These can arise from impurities in the starting materials or from side reactions during the synthesis process.
The presence and concentration of these impurities can vary between different commercial batches and suppliers, highlighting the importance of robust analytical methods for quality control.
Experimental Protocol: Proposed HPLC Method for Purity Determination
While specific, validated analytical methods for this compound are not always publicly available from suppliers, a robust High-Performance Liquid Chromatography (HPLC) method can be developed for its purity assessment and the separation of its key potential impurities. The following is a proposed method based on established principles for the analysis of piperazine derivatives.
Objective: To determine the purity of this compound and to separate it from potential impurities, including piperazine, piperonyl chloride, and 1,4-bis(piperonyl)piperazine.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of diluent (50:50 Acetonitrile:Water) to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Impurity Standard Mixture: If available, prepare a mixture of piperazine, piperonyl chloride, and 1,4-bis(piperonyl)piperazine in the diluent to determine their retention times.
Analysis:
-
Inject the diluent (blank), followed by the impurity standard mixture, the standard solution, and the sample solution into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
Calculate the purity of the this compound sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Experimental Workflow
The following diagram illustrates the general workflow for the purity analysis of commercial this compound.
Comparative Analysis of the Insecticidal Properties of 1-Piperonylpiperazine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Piperonylpiperazine is a versatile organic compound recognized for its applications in the formulation of insecticides and as a precursor in the synthesis of various agrochemicals.[1][2] While direct quantitative insecticidal data for this compound is limited in publicly available research, a significant body of evidence demonstrates the potent insecticidal and acaricidal activities of its derivatives. This guide provides a comparative analysis of the insecticidal properties of various piperazine (B1678402) and piperine (B192125) derivatives, contextualizing their efficacy against established commercial insecticides. The analysis is based on available experimental data, with a focus on lethal concentration (LC50) values. This report also details the common experimental protocols for evaluating insecticidal activity and illustrates the potential mechanisms of action through signaling pathway diagrams.
Quantitative Performance Analysis
Due to a lack of specific LC50 or LD50 data for this compound, this analysis presents data for various reported piperazine and piperine derivatives to serve as a proxy for understanding the potential efficacy of this class of compounds. The following tables summarize the insecticidal and acaricidal activities of these derivatives against several key pest species, compared with commercial insecticides.
Table 1: Acaricidal Activity of Piperazine Derivatives against Tetranychus cinnabarinus
| Compound | LC50 (μg/mL) | Reference Commercial Insecticide | LC50 (μg/mL) |
| Piperazine Derivative 17 | 0.8977 | Spirodiclofen | > 50 |
| Piperazine Derivative 16a | 8.10 | Pyridaben | 1.13 |
| Piperazine Derivative 16b | 9.05 |
Data sourced from a study on piperazine derivatives, indicating that derivative 17 shows significantly higher activity against the carmine (B74029) spider mite compared to spirodiclofen.[3]
Table 2: Larvicidal Activity of Piperazine-Containing Amide Derivatives against Plutella xylostella (Diamondback Moth)
| Compound | LC50 (mg/L) | Reference Commercial Insecticide | LC50 (mg/L) |
| Piperazine Derivative 15i | 0.0022 | Chlorantraniliprole (B1668704) | ~0.002 |
| Piperazine Derivative 15j | 0.0031 | ||
| Piperazine Derivative 15k | 0.0056 | ||
| Piperazine Derivative 15l | 0.0081 | ||
| Piperazine Derivative 15m | 0.0075 |
This data, from a study on novel piperazine-containing amide derivatives, highlights that several derivatives exhibit insecticidal activity comparable to the commercial insecticide chlorantraniliprole against the diamondback moth.[4]
Potential Mechanisms of Action
The insecticidal and acaricidal effects of piperazine and its derivatives are believed to be mediated through two primary signaling pathways: antagonism of GABA receptors and inhibition of cytochrome P450 monooxygenases.
GABA Receptor Antagonism
Piperazine compounds can act as antagonists at γ-aminobutyric acid (GABA) receptors in the insect nervous system.[5][6] GABA is the primary inhibitory neurotransmitter in insects, and its receptors gate chloride ion channels.[7][8] By blocking these channels, piperazine derivatives can induce hyperexcitability, leading to paralysis and death of the insect.
Caption: GABA Receptor Antagonism Pathway.
Cytochrome P450 Inhibition
A related compound, piperonyl butoxide (PBO), is a well-known synergist that enhances the efficacy of other insecticides by inhibiting cytochrome P450 enzymes.[4] These enzymes are crucial for the detoxification of xenobiotics, including insecticides, in insects. By inhibiting these enzymes, this compound could prevent the metabolic breakdown of co-administered insecticides, thereby increasing their potency and duration of action. It may also possess some direct insecticidal activity through this mechanism.
Caption: Cytochrome P450 Inhibition Pathway.
Experimental Protocols
The following are generalized methodologies for assessing the insecticidal activity of compounds like this compound and its derivatives, based on protocols described in the cited literature.
Leaf-Dip Bioassay for Larvicidal Activity
This method is commonly used to evaluate the efficacy of insecticides against leaf-eating insect larvae, such as the diamondback moth (Plutella xylostella).
Caption: Experimental Workflow for Leaf-Dip Bioassay.
Foliar Spray Method for Acaricidal Activity
This protocol is suitable for assessing the effectiveness of compounds against mites, such as Tetranychus cinnabarinus.
Methodology:
-
Mite Rearing: Maintain a healthy culture of the target mite species on a suitable host plant (e.g., bean seedlings).
-
Preparation of Test Solutions: Prepare a range of concentrations of the test compound in an appropriate solvent, often with a surfactant to ensure even spreading on the leaf surface.
-
Treatment Application: Infest host plant leaves with a known number of adult mites. The leaves are then sprayed with the test solutions until runoff.
-
Incubation: Treated leaves are placed in a controlled environment to maintain turgor.
-
Mortality Assessment: Mite mortality is assessed under a microscope at set time points (e.g., 24, 48, and 72 hours) after treatment.
-
Data Analysis: The LC50 values are calculated from the mortality data using statistical software.
Conclusion
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chigroup.site [chigroup.site]
- 4. Cytochromes P450 and insecticide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insect GABA receptors: splicing, editing, and targeting by antiparasitics and insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1-piperonylpiperazine (1-PP), also known as 1-(3,4-methylenedioxybenzyl)piperazine (MDBP), and other key piperazine (B1678402) derivatives. This document summarizes quantitative performance data, details experimental methodologies, and visualizes relevant biological pathways to support further research and development.
The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its prevalence is due to its ability to confer favorable pharmacokinetic properties and engage with a variety of biological targets, particularly within the central nervous system.[1] This guide focuses on this compound and provides a comparative analysis with other well-known piperazine derivatives, such as benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), to elucidate their relative pharmacological profiles.
Comparative Analysis of Receptor Binding Affinities
The interaction of piperazine derivatives with various neurotransmitter receptors is critical to their pharmacological effects. The following table summarizes the binding affinities (Ki, in nM) of this compound and related compounds for key serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors. Lower Ki values indicate a higher binding affinity. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2B (Ki, nM) | 5-HT2C (Ki, nM) | D2 (Ki, nM) |
| This compound (MDBP) | 188 (in a hybrid molecule)[2] | Data not available | Significant binding[2] | Data not available | Data not available |
| Benzylpiperazine (BZP) | Data not available | Data not available | Data not available | Data not available | Data not available |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 188[2] | >1000[2] | Significant binding[2] | Data not available | Data not available |
| Aripiprazole | 4.4 | 15 | 1.9 | 15 | 1.6 |
| Olanzapine | 250 | 4 | 10 | 11 | 31 |
| Quetiapine | 240 | 34 | 12 | 1200 | 430 |
Note: Data for Aripiprazole, Olanzapine, and Quetiapine are provided for broader context as reference antipsychotic drugs with piperazine moieties. The Ki value for this compound is derived from a study on a hybrid molecule containing the MDBP scaffold.
Experimental Protocols
A standardized methodology is crucial for the accurate assessment and comparison of the binding affinities of novel compounds. Below is a representative experimental protocol for a radioligand binding assay, a common technique used to determine the interaction of a compound with a specific receptor.
Radioligand Binding Assay for Serotonin and Dopamine Receptors
Objective: To determine the binding affinity (Ki) of test compounds (e.g., this compound and its analogs) for specific serotonin or dopamine receptor subtypes.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from HEK-293 or CHO cell lines)
-
Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A, [3H]spiperone for D2)
-
Test compounds (dissolved in an appropriate solvent, e.g., DMSO)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation fluid
-
96-well microplates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds and the radioligand in the incubation buffer.
-
Assay Setup: In a 96-well microplate, add the following to each well in triplicate:
-
Incubation buffer
-
Cell membranes (at a concentration optimized for the specific receptor)
-
Radioligand (at a concentration near its Kd)
-
Either:
-
Vehicle (for total binding)
-
A high concentration of a known non-labeled ligand (for non-specific binding)
-
Varying concentrations of the test compound
-
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Methodologies and Pathways
To further clarify the experimental process and potential biological implications of these compounds, the following diagrams are provided.
While the precise downstream signaling pathways for this compound are not fully elucidated, related compounds with a piperonyl-like moiety, such as piperine, have been shown to influence pathways like the Akt/mTOR signaling cascade, which can regulate matrix metalloproteinases (MMPs) like MMP-9. This pathway is involved in cellular processes such as cell migration and proliferation. The diagram above illustrates this as a potential avenue for future investigation into the mechanism of action of this compound.
Conclusion
This compound and its derivatives represent a pharmacologically rich class of compounds with demonstrated and potential interactions with key neurotransmitter systems. While direct comparative data remains somewhat limited, the available information suggests a distinct receptor binding profile for 1-PP compared to other common piperazine derivatives like BZP and TFMPP. The experimental protocols and workflow diagrams provided in this guide offer a framework for the systematic evaluation of these and other novel piperazine compounds. Future research should focus on direct, head-to-head comparisons under standardized conditions and the elucidation of the specific downstream signaling pathways to fully understand their therapeutic potential.
References
Validating the Mechanism of Action of 1-Piperonylpiperazine-Derived Drugs: A Comparative Guide
This guide provides a comparative analysis of 1-piperonylpiperazine-derived drugs, focusing on their mechanism of action at key central nervous system receptors. For researchers, scientists, and drug development professionals, this document outlines the pharmacological profile of these compounds in contrast to established therapeutic agents, supported by experimental data and detailed protocols for validation.
Introduction to this compound Derivatives
This compound is a chemical moiety found in a variety of psychoactive compounds. Derivatives of this structure are known to interact with several neurotransmitter systems, with a notable affinity for serotonin (B10506) (5-HT) and dopamine (B1211576) receptors.[1][2][3] This dual action makes them compelling candidates for the development of novel therapeutics for a range of neurological and psychiatric disorders.[4][5] The core mechanism of these derivatives often involves modulation of 5-HT1A and D2 receptors, which are critical targets in the treatment of anxiety, psychosis, and other mood disorders.[6][7]
Comparative Analysis of Receptor Binding Affinity
To validate the mechanism of action, the binding affinity of a representative this compound derivative is compared with Buspirone, a known 5-HT1A partial agonist, and Haloperidol (B65202), a potent D2 receptor antagonist.[8][9] The binding affinity is expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.
| Compound Class | Representative Compound | Target Receptor | Binding Affinity (Ki) [nM] | Primary Functional Activity |
| This compound Derivative | N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 5-HT1A | 1.2[10] | High-affinity ligand |
| D2 | Variable (structure-dependent) | Often exhibits moderate affinity | ||
| Azapirone | Buspirone | 5-HT1A | ~15-40[2][8] | Partial Agonist |
| D2 | ~300-500[4][8] | Antagonist | ||
| Butyrophenone | Haloperidol | 5-HT1A | ~3600[9] | Low Affinity |
| D2 | ~0.89[9] | Potent Antagonist |
Note: The specific this compound derivative shown is a potent 5-HT1A ligand. The affinity of other derivatives for the D2 receptor can vary significantly based on their chemical structure.
Experimental Protocols for Mechanism of Action Validation
Radioligand Binding Assay
This assay is considered the gold standard for determining the affinity of a compound for a specific receptor.[11][12]
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1A and D2 receptors.
Materials:
-
Cell membranes prepared from cells expressing the human 5-HT1A or D2 receptor.
-
Radioligand: [3H]8-OH-DPAT for 5-HT1A, [3H]Spiperone or [3H]Raclopride for D2.
-
Test compounds (this compound derivative, Buspirone, Haloperidol).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C plates).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Preparation: Thaw the cell membrane aliquots on ice. Dilute the membranes in assay buffer to a final concentration that results in specific binding of less than 10% of the total added radioligand.[13]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or a high concentration of a non-labeled competing ligand (e.g., 10 µM serotonin for 5-HT1A, 10 µM haloperidol for D2) for non-specific binding.
-
50 µL of a serial dilution of the test compound.
-
50 µL of the radioligand at a concentration at or below its Kd value.[13]
-
100 µL of the diluted cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 37°C, depending on the receptor) for 60-90 minutes to reach equilibrium.[14]
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.[14]
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
cAMP Functional Assay
This assay determines the functional activity of a compound at G-protein coupled receptors (GPCRs) that modulate the production of cyclic AMP (cAMP). 5-HT1A and D2 receptors are both Gi-coupled, meaning their activation inhibits adenylyl cyclase and decreases cAMP levels.[16][17]
Objective: To determine if a test compound acts as an agonist, antagonist, or inverse agonist at the 5-HT1A and D2 receptors by measuring its effect on cAMP levels.
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT1A or D2 receptor.
-
Cell culture medium.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).[16][18]
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Plating: Seed the cells in a 96-well or 384-well plate and grow to a suitable confluency.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Agonist Mode:
-
Add the test compound dilutions to the cells.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Antagonist Mode:
-
Pre-incubate the cells with the test compound dilutions for a specified time (e.g., 15-30 minutes).
-
Add a fixed concentration of a known agonist (e.g., serotonin for 5-HT1A, dopamine for D2) at its EC80 concentration, along with forskolin.[19]
-
Incubate for a specified time at 37°C.
-
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.[20]
-
Data Analysis:
-
Agonist Mode: Plot the cAMP levels against the log concentration of the test compound to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy) values. A decrease in forskolin-stimulated cAMP levels indicates agonist activity.
-
Antagonist Mode: Plot the cAMP levels against the log concentration of the test compound to generate an inhibition curve and determine the IC50 value. A reversal of the agonist-induced decrease in cAMP indicates antagonist activity.
-
Visualizing Signaling Pathways and Experimental Workflows
To further elucidate the mechanism of action, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: Gi-coupled signaling pathways for 5-HT1A and D2 receptors.
Caption: Experimental workflow for validating drug mechanism of action.
Conclusion
The validation of the mechanism of action for this compound-derived drugs relies on a systematic approach combining receptor binding and functional assays. The comparative data presented here, alongside detailed experimental protocols, provides a framework for researchers to objectively assess the performance of these novel compounds. By characterizing their affinity and functional activity at key receptors like 5-HT1A and D2, and comparing them to established drugs, a clearer understanding of their therapeutic potential can be achieved. The provided diagrams offer a visual representation of the underlying biological processes and the experimental logic, aiding in the design and interpretation of further studies in the field of drug discovery.
References
- 1. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [mdpi.com]
- 7. Synthesis and dual D2 and 5-HT1A receptor binding affinities of 5-piperidinyl and 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buspirone: what is it all about? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. pdspdb.unc.edu [pdspdb.unc.edu]
- 16. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1-Piperonylpiperazine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. 1-Piperonylpiperazine, a versatile compound used in various research applications, is classified as a hazardous substance requiring specific disposal procedures. This guide provides essential, step-by-step information to ensure the safe and compliant disposal of this compound and associated contaminated materials.
Hazard Profile of this compound
Before handling or disposing of this compound, it is crucial to be aware of its associated hazards. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation, Category 1 | Danger | H314: Causes severe skin burns and eye damage.[1][2] | |
| Serious Eye Damage/Irritation, Category 1 | Danger | H314: Causes severe skin burns and eye damage.[1][2] | |
| Specific target organ toxicity (single exposure), Respiratory system, Category 3 | Warning | H335: May cause respiratory irritation.[1][2] | |
| Acute toxicity (oral, dermal, inhalation), Category 4 | Warning | Harmful if swallowed, in contact with skin or if inhaled.[2] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and approved professional waste disposal service.[2][3] Adherence to local, regional, and national regulations is mandatory.[2]
1. Personal Protective Equipment (PPE): Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn. This includes:
-
Eye and Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.[3]
-
Respiratory Protection: In case of dust or aerosol generation, use a NIOSH-approved respirator.[3]
2. Waste Segregation and Collection:
-
Unused Product: Unwanted or expired this compound should be kept in its original or a compatible, tightly sealed container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, weighing papers, and contaminated labware, must be treated as hazardous waste.[3] These items should be collected in a dedicated, sealed, and clearly labeled container.
3. Waste Container Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Appropriate hazard pictograms (e.g., corrosive, irritant).
-
The name and contact information of the generating laboratory or department.
-
4. Temporary Storage:
-
Store sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents and strong acids.[2]
-
The storage area should be designed to contain any potential spills.
5. Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection and disposal of the waste.
-
Provide the waste disposal service with a complete and accurate description of the waste, including its composition and any potential contaminants.
Experimental Protocol for Preparing Waste for Incineration:
For certain hazardous chemicals, incineration by a licensed facility is a common disposal method. While the final decision rests with the professional disposal service, a common preparatory step for solid chemical waste is to dissolve it in a combustible solvent.
-
Consult with Professionals: Before proceeding, consult with your EHS department or the waste disposal company to confirm if this is an acceptable practice for this compound and to determine the appropriate solvent.
-
Solvent Selection: Choose a flammable solvent that is compatible with this compound and the intended incineration process.
-
Procedure (to be performed in a chemical fume hood):
-
Carefully and slowly add the this compound waste to the selected combustible solvent in a suitable container.
-
Gently agitate the mixture to ensure complete dissolution.
-
Securely seal the container.
-
Clearly label the container with the names and concentrations of all components.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 1-Piperonylpiperazine
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for the use of 1-Piperonylpiperazine, including personal protective equipment (PPE) protocols, emergency procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment
This compound is a chemical that can cause severe skin burns, eye damage, and respiratory irritation[1][2]. It is harmful if swallowed, in contact with skin, or inhaled[1]. Adherence to strict safety protocols is crucial to minimize risk.
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield compliant with OSHA's 29 CFR 1910.133 or European Standard EN166. | To prevent eye contact which can cause serious eye damage or irritation[1]. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat or protective suit. | To prevent skin contact which can cause severe burns or irritation[1][3]. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator, such as a dust mask type N95 (US), should be used in case of dust formation or inadequate ventilation. | To prevent inhalation which may cause respiratory irritation[1]. |
First Aid and Emergency Procedures
Immediate action is critical in the event of exposure to this compound.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention[1]. |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention. Wash contaminated clothing before reuse[1]. |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention[1][4]. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1]. Ingestion can cause severe swelling and damage to delicate tissues, with a danger of perforation[1]. |
In case of a spill, evacuate personnel to a safe area. Do not touch damaged containers or spilled material unless wearing appropriate protective clothing. Sweep up and shovel the material into suitable containers for disposal. Prevent the chemical from entering the environment[1].
Handling and Storage
Proper handling and storage are essential to maintain the integrity of this compound and ensure a safe laboratory environment.
-
Handling: Do not breathe dust. Avoid contact with skin, eyes, and clothing. Use only in a well-ventilated area or under a fume hood. Wash hands thoroughly after handling[1].
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store in a corrosives area. Keep away from strong oxidizing agents and strong acids[1]. The product should be stored locked up[1].
Disposal Plan
The disposal of this compound and its contaminated materials must be handled by a licensed professional waste disposal service[3].
-
Waste Preparation: The recommended method of disposal is incineration. The material may be dissolved or mixed with a combustible solvent to facilitate this process. Consult with the waste disposal service for approved solvents[3].
-
Containerization: Use a suitable, clearly labeled, and closed container for the waste mixture. The label should include the chemical name and any associated hazards[3].
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, filter paper, and glassware, should be treated as hazardous waste and disposed of accordingly[3].
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below for quick reference.
| Property | Value |
| Appearance | White to yellow to orange crystalline powder[5]. |
| Molecular Formula | C₁₂H₁₆N₂O₂[5]. |
| Molecular Weight | 220.27 g/mol [2]. |
| Melting Point | 36-40 °C (lit.), 40-46 °C[5]. |
| Boiling Point | 147-149 °C / 2 mmHg (lit.). |
| Flash Point | > 112 °C / > 233.6 °F[1], 113 °C - closed cup. |
Experimental Workflow Visualization
The following diagram illustrates the standard operational workflow for handling this compound, from initial preparation to final disposal, emphasizing key safety checkpoints.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
